4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Description
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Properties
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 | |
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-32-6 | |
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of Trifluoromethylated Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework, as seen in 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a key strategy in modern medicinal chemistry.[4] The potent electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic resistance, lipophilicity, and binding affinity to target proteins.[5][6] This guide provides a comprehensive overview of the analytical methodologies and strategic rationale for the complete structure elucidation of this compound, a compound of significant interest for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
A foundational step in any structural analysis is the confirmation of the molecule's basic physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C10H4BrClF3N | [7][8] |
| CAS Number | 18706-32-6 | [7][9] |
| Molecular Weight | 310.50 g/mol | [9] |
| Monoisotopic Mass | 308.916779 Da | [7][8] |
A Multi-Technique Approach to Structure Verification
The unambiguous determination of the structure of this compound necessitates a synergistic application of multiple analytical techniques. This approach ensures a self-validating system where data from each method corroborates the others, leading to a confident structural assignment.
Caption: NMR techniques for comprehensive structural analysis.
1H NMR Spectroscopy: Probing the Aromatic Protons
Experimental Protocol: 1H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted 1H NMR Spectrum (in CDCl3)
The aromatic region of the 1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the quinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.3-8.5 | Singlet | - | No adjacent protons. Deshielded by the electronegative nitrogen and bromine atoms. |
| H-5 | ~7.9-8.1 | Doublet | ~2.0 (4J) | Meta-coupling to H-7. |
| H-7 | ~7.7-7.9 | Doublet of doublets | ~9.0 (3J), ~2.0 (4J) | Ortho-coupling to H-8 (if present) and meta-coupling to H-5. |
| H-8 | ~8.1-8.3 | Doublet | ~9.0 (3J) | Ortho-coupling to H-7. |
Note: The absence of a proton at positions 4 and 6 due to bromo and chloro substitution, respectively, simplifies the spectrum.
13C NMR Spectroscopy: Characterizing the Carbon Framework
Experimental Protocol: 13C NMR
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing: Process the FID and reference the spectrum to the deuterated solvent signal.
Predicted 13C NMR Spectrum (in CDCl3)
The 13C NMR spectrum will provide information about all ten carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155-160 | Attached to nitrogen and the electron-withdrawing CF3 group. |
| C-3 | ~135-140 | Aromatic carbon. |
| C-4 | ~120-125 | Attached to bromine. |
| C-4a | ~125-130 | Bridgehead carbon. |
| C-5 | ~128-132 | Aromatic CH. |
| C-6 | ~130-135 | Attached to chlorine. |
| C-7 | ~125-130 | Aromatic CH. |
| C-8 | ~130-135 | Aromatic CH. |
| C-8a | ~145-150 | Bridgehead carbon attached to nitrogen. |
| CF3 | ~120-125 (quartet) | Carbon of the trifluoromethyl group, split by the three fluorine atoms (1JCF). |
19F NMR Spectroscopy: A Unique Signature of the Trifluoromethyl Group
19F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -CF3 group in a magnetically equivalent environment. [10][11] Experimental Protocol: 19F NMR
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Data Acquisition: Acquire a proton-decoupled 19F NMR spectrum. An external reference standard, such as CFCl3 (δ = 0 ppm), is typically used.
-
Data Processing: Process the FID and reference the spectrum.
Predicted 19F NMR Spectrum
A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF3 | -60 to -70 | Singlet | The chemical shift is characteristic of a CF3 group attached to an aromatic ring. [1][12] |
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
While experimental data for this specific molecule is not publicly available, the resulting crystal structure would definitively confirm the substitution pattern on the quinoline ring.
Conclusion
The structure elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and molecular weight. A suite of NMR experiments (1H, 13C, and 19F) provides the detailed connectivity of the molecular framework. Finally, single-crystal X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific rigor required in research and drug development.
References
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
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- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- Structural Elucidation of a New Puzzling Compound Emerged
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An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS Number: 18706-32-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the chemical compound 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline , identified by the CAS number 18706-32-6 . In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a molecule's physical characteristics is fundamental. These properties not only confirm the identity and purity of a substance but also profoundly influence its behavior in biological systems and its suitability for various applications. This document is structured to deliver both established data and the rigorous experimental methodologies required to validate these properties, ensuring a foundation of scientific integrity for professionals in the field.
Chemical Identity and Structure
The initial and most critical step in the characterization of any chemical entity is the unambiguous confirmation of its structure. The compound with CAS number 18706-32-6 is identified as this compound.
The structural formula and key identifiers are presented below:
-
Molecular Formula: C₁₀H₄BrClF₃N
-
Molecular Weight: 310.50 g/mol
-
IUPAC Name: this compound
-
SMILES String: FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)Cl)F
-
InChI Key: XBWOMWBSPFAUEL-UHFFFAOYSA-N
The structural integrity of this compound is paramount and is typically confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides a detailed map of the hydrogen and carbon framework of the molecule, confirming the precise arrangement of substituents on the quinoline core.[1][2][3][4][5]
Workflow for Structural Elucidation
The logical flow for confirming the structure of a synthesized batch of this compound is outlined below. This process ensures that all subsequent physical property measurements are performed on a well-characterized and pure sample.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Tabulated Physical Properties
The following table summarizes the available physical property data for this compound. It is critical to note that while some data is sourced from chemical suppliers, much of it is predicted through computational models and has not been experimentally verified in peer-reviewed literature. Therefore, the experimental protocols provided in the subsequent sections are essential for any research or development application.
| Physical Property | Value | Data Type | Source |
| Appearance | Solid | Experimental | |
| Molecular Weight | 310.50 g/mol | Calculated | |
| Melting Point | Not available | - | - |
| Boiling Point | 303.4 ± 37.0 °C at 760 mmHg | Predicted | [6] |
| Density | 1.7 ± 0.1 g/cm³ | Predicted | [6] |
| Solubility | Not available | - | - |
| pKa | Not available | - | - |
| Flash Point | 137.3 ± 26.5 °C | Predicted | [6] |
| Refractive Index | 1.584 | Predicted | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | Recommendation | - |
Experimental Methodologies for Physical Property Determination
The trustworthiness of any physical property data hinges on the robustness of the methodology used for its determination. The following sections detail standard, field-proven protocols for measuring the key physical properties of a solid compound like this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Principle: The sample is heated at a controlled rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
-
Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8]
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[9][10]
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[10]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
Causality and Self-Validation: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8] The protocol is self-validating by repeating the measurement with a fresh sample to ensure reproducibility.
Determination of Solubility
Solubility is a key physicochemical parameter, particularly in drug development, as it directly impacts bioavailability. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[11][12]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[11]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. This is typically achieved by filtration (using a syringe filter compatible with the solvent) or high-speed centrifugation.[13]
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a basic nitrogen atom in the quinoline ring, determining the pKa of its conjugate acid is vital for predicting its ionization state at physiological pH. Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][16]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically at the half-equivalence point.[17]
Experimental Protocol: Potentiometric Titration
-
System Calibration:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent. Since the compound may have low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. If a co-solvent is used, the apparent pKa will be determined, and extrapolation methods may be required to estimate the aqueous pKa.[18]
-
The final concentration should be sufficient for accurate detection, typically around 1-10 mM.
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Since the quinoline nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[17]
-
Trustworthiness through Causality: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the fundamental measurements. Maintaining a constant temperature is crucial as acid-base equilibria are temperature-dependent. The analysis of the titration curve's inflection point provides a robust, mathematically defined method for determining the pKa.[15][16]
Purity Assessment by HPLC
While melting point provides an indication of purity, High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of a compound and identifying any impurities.
Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the components as they elute from the column, producing a chromatogram.
Experimental Protocol: Reverse-Phase HPLC
-
Method Development:
-
Column Selection: A C18 column is a common starting point for quinoline derivatives.[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution (where the mobile phase composition is changed over time) is often necessary to resolve all components.
-
Detection: A Diode Array Detector (DAD) or UV detector is commonly used. The wavelength should be set to the absorbance maximum of this compound to ensure high sensitivity.
-
-
Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Inject the solution into the equilibrated HPLC system.
-
Record the chromatogram.
-
-
Purity Calculation:
-
The purity is typically calculated using the area percent method. The area of the main peak corresponding to the compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Caveat: This method assumes that all components (the main compound and all impurities) have the same response factor at the chosen wavelength. For a more accurate purity assessment, especially for regulatory purposes, a reference standard of known purity is required, and the relative response factors of impurities should be determined.
-
Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link].
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].
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Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health. Available from: [Link].
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link].
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SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].
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National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link].
-
PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link].
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link].
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Wired Chemist. Determination of Melting Point. Available from: [Link].
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ChemSafety PRO. This compound (CAS No. 18706-32-6) SDS. Available from: [Link].
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link].
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University of Calgary. Melting point determination. Available from: [Link].
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Trinh Thi Huan, et al. "SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY." HETEROCYCLES, vol. 104, no. 2, 2022. Available from: [Link].
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University of Anbar. Experiment 1: Melting Point. Available from: [Link].
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UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link].
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link].
-
University of Missouri–St. Louis. Experiment 1 - Melting Points. Available from: [Link].
-
IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. 2020. Available from: [Link].
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Chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
An In-Depth Technical Guide to 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Abstract: This document provides a comprehensive technical overview of this compound, a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. As a trifluoromethylated heterocyclic compound, it possesses unique electronic properties that make it a valuable building block in synthetic organic chemistry. This guide consolidates critical data on its physicochemical properties, spectroscopic profile, reactivity, and potential applications, offering field-proven insights for researchers, chemists, and drug development professionals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.
Core Physicochemical and Structural Characteristics
This compound is a solid, poly-functionalized aromatic compound. Its structure is defined by a quinoline core substituted with a bromine atom at the 4-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position. These substitutions create a molecule with distinct reactive sites and a high potential for derivatization.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄BrClF₃N | [1] |
| Molecular Weight | 310.50 g/mol | |
| CAS Number | 18706-32-6 | [1][2] |
| Physical Form | Solid | |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 303.4 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 137.3 ± 26.5 °C | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| XLogP3 (Predicted) | 4.4 | [3] |
| InChI Key | XBWOMWBSPFAUEL-UHFFFAOYSA-N | [3] |
| SMILES String | FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)Cl)F |
Spectroscopic Profile: A Structural Verification Workflow
While specific analytical data for this exact compound is not publicly collected by all vendors, its structure allows for the prediction of a distinct spectroscopic fingerprint. A rigorous characterization workflow is essential for confirming identity and purity.
Caption: A standard workflow for the structural verification and purity assessment of the title compound.
-
Mass Spectrometry (MS): The primary analytical technique to confirm the molecular weight. The presence of bromine and chlorine atoms will produce a characteristic isotopic pattern, which is a crucial validation point. Predicted collision cross-section (CCS) values for various adducts can further aid identification.[3]
-
¹⁹F NMR Spectroscopy: This is a definitive method for confirming the trifluoromethyl group. A sharp singlet is expected, with a chemical shift typically observed around -62 ppm for similar quinoline structures.[4][5]
-
¹H NMR Spectroscopy: The aromatic region will show signals corresponding to the four protons on the quinoline core. The specific splitting patterns and coupling constants will be dictated by their positions relative to the substituents and the ring nitrogen.
-
¹³C NMR Spectroscopy: The spectrum will display ten distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to C-F coupling, a signature feature in these molecules.[4][5]
Synthesis and Chemical Reactivity
The strategic placement of three distinct functional groups (CF₃, Br, Cl) on the quinoline scaffold makes this molecule a versatile intermediate.
Plausible Synthetic Pathway
Caption: A generalized synthetic scheme for forming the substituted quinoline core.
This approach leverages common starting materials and reactions, such as the cyclization of an aniline with a β-ketoester followed by halogenation to install the bromo and chloro groups.[6]
Core Reactivity Insights
The reactivity of this molecule is dictated by its electronic landscape:
-
C4-Bromo Position: The bromine atom at the 4-position is the most labile site for nucleophilic aromatic substitution (SₙAr) and for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen.
-
C6-Chloro Position: The chlorine at the 6-position is less reactive than the C4-bromo group in typical cross-coupling reactions but can be functionalized under more forcing conditions. This differential reactivity allows for sequential, site-selective modifications.
-
Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group. It significantly influences the electron density of the quinoline ring, increasing its electrophilicity and modulating the pKa of the ring nitrogen. This group is generally stable and serves to enhance the metabolic stability and binding affinity of derivative compounds in biological systems.[7]
Applications in Research and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs for indications including cancer, malaria, and bacterial infections.[8][9][10] The introduction of halogens and a trifluoromethyl group into this core structure provides a powerful strategy for modulating biological activity.
-
Scaffold for Kinase Inhibitors: The quinoline core is a common feature in kinase inhibitors. The C4 position can be functionalized with various groups to target the hinge-binding region of protein kinases.
-
Antimicrobial and Antiparasitic Agents: Halogenated quinolines have a long history as antimalarial and antibacterial agents.[9] The chloro-substituent, in particular, has been shown to enhance the activity of certain compounds.[9]
-
Materials Science: The unique electronic and photophysical properties of trifluoromethylated quinolines make them candidates for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[7]
Safety, Handling, and Storage
Proper handling of this compound is critical. It is classified as acutely toxic if swallowed.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. H413: May cause long lasting harmful effects to aquatic life. | |
| Precautionary Statements | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. |
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[2][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The recommended storage class is 6.1C for combustible, acute toxic compounds.
-
First-Aid Measures:
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative, field-standard method for the functionalization of the C4-bromo position, demonstrating the utility of the compound as a synthetic intermediate.
Objective: To synthesize 4-(4-methoxyphenyl)-6-chloro-2-(trifluoromethyl)quinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 310 mg, 1.0 mmol).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Causality: The aqueous/organic solvent mixture is essential for dissolving both the organic substrate and the inorganic base, facilitating the catalytic cycle.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure of the purified product using the spectroscopic methods outlined in Section 2.
Conclusion
This compound stands out as a highly functionalized and synthetically versatile chemical intermediate. Its distinct reactive sites at the C4 and C6 positions, combined with the modulating effects of the trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules. For professionals in drug discovery and materials science, this compound offers a robust platform for developing novel agents with tailored electronic, biological, and photophysical properties. Adherence to strict safety protocols is mandatory when handling this potent chemical.
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A Technical Guide to Investigating the Biological Potential of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Its versatile bicyclic aromatic structure allows for extensive functionalization, leading to a diverse array of biological activities.[4] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The introduction of halogen atoms and a trifluoromethyl group, as seen in 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic potential.[7] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of the novel compound, this compound.
Rationale for Investigation: In-Silico and Analog-Based Postulates
While direct biological data for this compound is not extensively available in the public domain, its structural features suggest a high probability of significant biological activity based on the well-established pharmacology of its analogs.
Postulated Anticancer Activity
The quinoline scaffold is prevalent in numerous anticancer agents.[1][2][3][8][9][10][11] The mechanisms of action for anticancer quinolines are diverse and include:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases such as EGFR, VEGFR, and c-Met, which are crucial for cancer cell proliferation and angiogenesis.[1][8][9][12]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring can intercalate into DNA, disrupting replication and transcription. Some derivatives also inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[1][9]
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle at various phases, thereby preventing tumor growth.[1][2][12][13]
The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl on the quinoline ring of the target compound is expected to enhance its interaction with biological targets and potentiate its anticancer effects.
Postulated Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against bacteria and fungi.[14][15][16][17][18] Potential mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics.
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the integrity of the microbial cell wall.[15]
-
Inhibition of Key Metabolic Enzymes: Quinoline compounds can inhibit essential enzymes required for microbial survival.[15]
The halogenation pattern of this compound may confer potent activity against a range of pathogens, including drug-resistant strains.[14]
Postulated Anti-inflammatory Activity
Several quinoline-based molecules have been developed as anti-inflammatory agents.[5][6][19][20][21] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are central to the production of prostaglandins and leukotrienes, which are key inflammatory molecules.[5][19][22]
-
Modulation of Pro-inflammatory Cytokine Production: Quinoline derivatives can suppress the production of cytokines like TNF-α and interleukins.[5][19]
Proposed Research Workflow: A Roadmap to Biological Characterization
A systematic approach is essential to comprehensively evaluate the biological potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: Proposed research workflow for the biological evaluation of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in the research workflow.
Synthesis of this compound
Protocol:
-
Starting Material: Acetanilide.
-
React acetanilide with a Vilsmeier-Haack reagent (e.g., DMF + POCl3) to yield 2-chloro-3-formyl quinoline intermediates.[6]
-
Introduce the bromo and trifluoromethyl functionalities through appropriate precursors and reaction conditions. The specific steps would need to be optimized based on the reactivity of the intermediates.
-
Purify the final product using column chromatography and characterize it using NMR, mass spectrometry, and elemental analysis.
In-vitro Anticancer Activity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.[13][23]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[24][25]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[24]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13][23]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.[24]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[24]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[24]
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[24]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Caption: Workflow for in-vitro anticancer activity assessment.
In-vitro Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.[26][27]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[26]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]
In-vitro Anti-inflammatory Assays
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).[28][29][30]
-
Induction of Denaturation: Induce protein denaturation by heating the mixture.[28][29]
-
Measurement: Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.[28][30]
-
Calculation: Calculate the percentage inhibition of protein denaturation.
This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[30]
Protocol:
-
HRBC Suspension: Prepare a suspension of human red blood cells.
-
Treatment: Incubate the HRBC suspension with the test compound at various concentrations.
-
Induction of Hemolysis: Induce hemolysis by subjecting the cells to hypotonic stress or heat.
-
Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.
-
Calculation: Calculate the percentage of membrane stabilization.
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison.
Table 1: Hypothetical In-vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | e.g., 5.2 |
| A549 | Lung Carcinoma | e.g., 8.9 |
| HCT116 | Colorectal Carcinoma | e.g., 3.5 |
| PC-3 | Prostate Adenocarcinoma | e.g., 12.1 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | e.g., 4 |
| Escherichia coli | Gram-negative | e.g., 16 |
| Candida albicans | Fungal | e.g., 8 |
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for investigating the biological potential of this compound. The proposed workflows and protocols are grounded in established methodologies and the known activities of structurally related quinoline compounds. Positive results from these initial in-vitro studies would warrant further investigation into the specific molecular targets and mechanisms of action, followed by structure-activity relationship (SAR) studies to optimize the lead compound. Ultimately, promising candidates would progress to in-vivo efficacy and pharmacokinetic studies, paving the way for potential new therapeutic agents in the fields of oncology, infectious diseases, or inflammatory disorders. The halogenated quinoline scaffold remains a rich area for drug discovery, and a systematic evaluation of novel derivatives like the one discussed herein is a critical step in unlocking their therapeutic potential.
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An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated and Halogenated Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] Similarly, the presence and position of halogen atoms like chlorine and bromine provide crucial handles for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[6][7] The target molecule, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a highly functionalized scaffold with significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed exploration of plausible retrosynthetic strategies for its construction, grounded in established synthetic methodologies and expert analysis.
Retrosynthetic Strategy I: Late-Stage Halogenation Approach
This primary strategy focuses on the initial construction of a substituted quinoline core, followed by the sequential introduction of the halogen atoms. This approach allows for the synthesis of a common intermediate that can be diversified, a key advantage in medicinal chemistry for structure-activity relationship (SAR) studies.
Logical Framework for Retrosynthesis I
Caption: Retrosynthetic disconnection of the target molecule via a late-stage halogenation strategy.
Forward Synthesis and Mechanistic Rationale
Step 1: Synthesis of 4-Hydroxy-6-chloro-2-(trifluoromethyl)quinoline
The cornerstone of this approach is the Conrad-Limpach synthesis, a reliable method for constructing 4-hydroxyquinolines.[8][9] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
-
Reaction: 2-Amino-4-chlorobenzotrifluoride is reacted with ethyl 4,4,4-trifluoroacetoacetate. The initial condensation forms an enamine intermediate, which upon heating in a high-boiling solvent, undergoes thermal cyclization to yield 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline.[8] The choice of a high-boiling solvent like Dowtherm A is critical for achieving the necessary temperature for the cyclization to proceed efficiently.[8]
| Parameter | Value | Reference |
| Starting Material 1 | 2-Amino-4-chlorobenzotrifluoride | [10] |
| Starting Material 2 | Ethyl 4,4,4-trifluoroacetoacetate | [8] |
| Solvent | Dowtherm A or Diphenyl ether | [8] |
| Temperature | ~250 °C | [8] |
| Key Transformation | Conrad-Limpach Cyclization | [8][9] |
Step 2: Conversion to this compound
The 4-hydroxyquinoline intermediate is then converted to the final product via a halogenation reaction. A common method for this transformation is the use of phosphorus oxybromide (POBr₃).[11]
-
Reaction: Treatment of 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline with POBr₃ replaces the hydroxyl group with a bromine atom. This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-chloro-2-(trifluoromethyl)quinoline
-
To a solution of 2-amino-4-chlorobenzotrifluoride (1.0 eq) in a high-boiling solvent such as Dowtherm A, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heat the mixture to approximately 140 °C and maintain for 2 hours to facilitate the initial condensation.
-
Increase the temperature to 250 °C and maintain for 1 hour to effect cyclization.
-
Cool the reaction mixture and pour it into a large volume of hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline.[8]
Protocol 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser, cautiously add phosphorus oxybromide (POBr₃) (3.0 eq) to 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline (1.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[11]
Retrosynthetic Strategy II: Convergent Friedländer Annulation
This alternative approach employs a Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13][14] This strategy is convergent, building the quinoline ring with the desired substituents in a single annulation step.
Logical Framework for Retrosynthesis II
Caption: A convergent retrosynthetic approach utilizing the Friedländer annulation.
Forward Synthesis and Mechanistic Rationale
The Friedländer synthesis offers a direct route to polysubstituted quinolines.[13][15] In this proposed pathway, a suitably substituted 2-aminoaryl ketone reacts with a trifluoromethyl ketone.
-
Reaction: 2-Amino-5-chlorobenzotrifluoride can be acylated and brominated to form a hypothetical 2-amino-5-chloro-α-bromoacetophenone intermediate. However, a more direct approach would be the reaction of 2-amino-5-chlorobenzotrifluoride with a trifluoromethyl β-dicarbonyl compound or its equivalent. A plausible reaction would involve 2-amino-4-chlorobenzotrifluoride and a trifluoromethylated β-ketoester or diketone under acid or base catalysis.[12][13] The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[13]
Experimental Protocols
Protocol 3: Friedländer Synthesis of this compound
-
In a reaction vessel, combine 2-amino-4-chlorobenzotrifluoride (1.0 eq) and ethyl 4-bromo-4,4-difluoroacetoacetate (1.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).[12]
-
Heat the reaction mixture in a suitable solvent, such as toluene or ethanol, under reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Retrosynthetic Strategy III: Combes Synthesis Approach
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][16][17] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.
Logical Framework for Retrosynthesis III
Caption: Retrosynthetic analysis based on the Combes quinoline synthesis.
Forward Synthesis and Mechanistic Rationale
This strategy relies on the reaction of a dihalogenated aniline with a trifluoromethylated β-diketone.
-
Reaction: 4-Chloro-2-bromoaniline is reacted with 1,1,1-trifluoroacetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA).[16] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step), followed by dehydration to yield the quinoline product.[16] The regioselectivity of the cyclization is a critical consideration in this synthesis.
Experimental Protocols
Protocol 4: Combes Synthesis of this compound
-
Carefully add 4-chloro-2-bromoaniline (1.0 eq) to an excess of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
To this solution, add 1,1,1-trifluoroacetylacetone (1.1 eq) dropwise, maintaining the low temperature.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-120 °C for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonium hydroxide to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion
The retrosynthetic analysis of this compound reveals several viable synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for analog synthesis. The late-stage halogenation approach (Strategy I) offers flexibility for diversification, while the convergent Friedländer and Combes syntheses (Strategies II and III) provide more direct access to the target molecule. Each strategy is supported by well-established named reactions in heterocyclic chemistry, providing a solid foundation for the successful synthesis of this valuable chemical intermediate.
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Recent advances in the synthesis of quinolines: a review. RSC Advances.
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Recent Progress in the Synthesis of Quinolines. PubMed.
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A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
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Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm.
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Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate.
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Friedländer Quinoline Synthesis. Alfa Chemistry.
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Combes quinoline synthesis. Wikipedia.
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
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Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH.
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A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).
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Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
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Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
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Friedländer synthesis. Wikipedia.
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Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
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Friedländer Synthesis. J&K Scientific LLC.
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Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. ResearchGate.
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4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. chemicalbook.
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The Friedländer Synthesis of Quinolines. ResearchGate.
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(a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.
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Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
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Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
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Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
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Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. ACS Publications.
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Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Google Patents.
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Sandmeyer Reaction. Organic Chemistry Portal.
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Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Sci-Hub.
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2-Amino-4-chlorobenzotrifluoride. ChemScene.
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Scaffold hopping by net photochemical carbon deletion of azaarenes. PubMed Central.
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Combe's synthesis of quinoline || detailed mechanism. YouTube.
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Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
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Functionality elaboration of 4-bromo-quinolines. ResearchGate.
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
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Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate.
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Synthesis of 2-amino-3-chlorobenzotrifluoride. PrepChem.com.
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A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
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Preparation of p-aminobenzotrifluoride. Google Patents.
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4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem.
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This compound. Echemi.
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An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Starting Materials and Core Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical research and development. The document outlines the strategic selection of starting materials, detailed step-by-step experimental protocols, and the underlying chemical principles. Methodologies are presented to ensure scientific integrity and reproducibility, targeting researchers, chemists, and professionals in drug development. This guide emphasizes the causality behind experimental choices, offering field-proven insights for the successful synthesis of this complex heterocyclic compound.
Introduction: Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a trifluoromethyl group (CF3) can significantly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.[1] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex drug candidates, with the bromo and chloro substituents providing reactive handles for further functionalization through cross-coupling reactions.
This guide will focus on a robust and well-documented synthetic approach, the Gould-Jacobs reaction, which is a variation of the broader class of cyclization reactions used for quinoline synthesis. We will explore the selection of starting materials, the rationale for the reaction sequence, and detailed protocols for laboratory execution.
Retrosynthetic Analysis and Strategic Selection of Starting Materials
A logical retrosynthetic disconnection of the target molecule, this compound, points towards a substituted aniline and a trifluoromethyl-containing three-carbon component as the primary starting materials.
Caption: Overall synthetic workflow for the target compound.
Step 1: Condensation of 4-Bromo-2-chloroaniline with Ethyl 4,4,4-trifluoroacetoacetate
This initial step involves the formation of an enamine intermediate through the condensation of the aniline with the β-ketoester.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-chloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and toluene (as a solvent).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude ethyl 3-((4-bromo-2-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to form the Quinolone Core
The enamine intermediate undergoes an intramolecular cyclization at high temperatures to form the quinolone ring system. This reaction is a classic example of the Gould-Jacobs reaction.
Protocol:
-
In a high-temperature reaction vessel, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the crude enamine from the previous step to the hot solvent.
-
Maintain the temperature for 1-2 hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the crude 6-bromo-8-chloro-2-(trifluoromethyl)quinolin-4-ol.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Step 3: Halogenation to Yield this compound
The final step involves the conversion of the quinolone to the target 4-bromo-6-chloroquinoline. This is typically achieved using a halogenating agent. A similar procedure is documented for the synthesis of 6-bromo-4-chloroquinoline. [3] Protocol:
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the crude 6-bromo-8-chloro-2-(trifluoromethyl)quinolin-4-ol from the previous step in a round-bottom flask equipped with a reflux condenser.
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. [3]4. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Alternative Synthetic Strategies
While the Gould-Jacobs approach is robust, other classical quinoline syntheses could be adapted.
-
Combes Quinoline Synthesis: This would involve the reaction of 4-bromo-2-chloroaniline with a β-diketone under acidic conditions.
-
Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, this involves the condensation of the aniline with a β-ketoester, but the cyclization conditions can differ.
The choice of synthetic route will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Data Summary
| Step | Reaction Type | Key Reagents | Typical Yield | Purity |
| 1 | Condensation | 4-Bromo-2-chloroaniline, ETFAA, p-TSA | >90% (crude) | Used directly |
| 2 | Thermal Cyclization | Dowtherm A or Diphenyl Ether | 70-85% | >95% after precipitation |
| 3 | Halogenation | POCl₃, DMF (cat.) | 60-80% | >98% after purification |
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the Gould-Jacobs reaction, starting from commercially available 4-bromo-2-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. The protocols outlined in this guide provide a detailed framework for the successful laboratory preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly during the high-temperature cyclization and the final halogenation step, is crucial for achieving high yields and purity.
References
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Royal Society of Chemistry. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Retrieved from [Link]
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National Institutes of Health. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Retrieved from [Link]
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The Strategic Manipulation of Bromine on the Quinoline Scaffold: A Technical Guide to Synthesis and Functionalization
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties. The strategic introduction of a bromine atom onto this scaffold serves as a gateway to extensive molecular diversification, primarily through modern cross-coupling methodologies. This in-depth technical guide provides a comprehensive exploration of the regioselective bromination of the quinoline core and the subsequent reactivity of the resulting bromoquinolines. We will delve into the mechanistic underpinnings that govern site-selectivity, present detailed, field-proven protocols for both bromination and subsequent functionalization, and offer a comparative analysis of various catalytic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical versatility of bromoquinolines in their synthetic endeavors.
The Quinoline Core: A Dichotomy of Reactivity
The quinoline ring system is a fusion of a benzene ring and a pyridine ring. This fusion results in a fascinating dichotomy of reactivity. The pyridine ring, with its electron-withdrawing nitrogen atom, is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2] Conversely, the benzene ring (carbocyclic ring) remains relatively electron-rich and is the preferred site for electrophilic aromatic substitution.[3][4] This inherent electronic disparity is the key to understanding and controlling the regioselectivity of bromination.
The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, thus retaining its basic character.[5] However, under acidic conditions, protonation of the nitrogen atom further deactivates the entire ring system towards electrophilic attack, making harsh conditions often necessary for substitution reactions.
Regioselective Bromination of the Quinoline Core
The position of bromination on the quinoline ring can be precisely controlled by the choice of brominating agent, reaction conditions, and the presence of activating or deactivating groups on the substrate.
Bromination of the Carbocyclic Ring (Benzene Ring)
Electrophilic bromination of unsubstituted quinoline preferentially occurs at the C5 and C8 positions of the carbocyclic ring.[3][6] This is due to the greater stability of the cationic intermediate formed upon electrophilic attack at these positions compared to attack at C6 or C7.[3]
A common method for the synthesis of 5- and 8-bromoquinolines involves the direct bromination of quinoline in the presence of a strong acid.
-
Reagents: Quinoline, N-Bromosuccinimide (NBS), Sulfuric Acid.
-
Procedure:
-
Quinoline is slowly added to well-stirred concentrated sulfuric acid at a temperature maintained below 30°C.
-
The solution is then cooled to -25°C.
-
N-Bromosuccinimide (1.1 equivalents) is added portion-wise, ensuring the internal temperature is maintained between -22 and -26°C.
-
The mixture is stirred for several hours at low temperature.
-
The reaction is quenched by pouring it onto crushed ice, followed by basification and extraction to yield a mixture of 5-bromoquinoline and 8-bromoquinoline.
-
-
Yield: The ratio of 5- to 8-bromoquinoline can be influenced by the specific acid and conditions used, but mixtures are common.[7]
Bromination of the Pyridine Ring
Direct electrophilic bromination on the electron-deficient pyridine ring is generally disfavored. However, bromination at the C3 position can be achieved under specific, often more forcing, conditions or by constructing the ring with the bromine atom already in place.
A less common but effective method for achieving C3 bromination involves a high-temperature, gas-phase reaction.
-
Reagents: Quinoline, Bromine gas.
-
Procedure: A mixture of quinoline vapor and bromine gas is passed through a heated reaction tube at approximately 300°C.[3][8] This method circumvents the solution-phase preference for C5/C8 substitution.[3]
-
Yield: Moderate yields of 3-bromoquinoline can be obtained.
A more modern and highly regioselective method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[5]
-
Reagents: N-(2-alkynyl)aniline, Molecular Bromine (Br₂), Acetonitrile (MeCN).
-
Procedure:
-
The N-(2-alkynyl)aniline substrate is dissolved in acetonitrile.
-
A solution of bromine in acetonitrile is added dropwise at room temperature.
-
The reaction proceeds via a 6-endo-dig cyclization pathway to afford the 3-bromoquinoline derivative.
-
-
Yield: This method provides moderate to good yields and tolerates a variety of functional groups.[5]
Synthesis of Polybrominated Quinolines
Polybrominated quinolines are valuable intermediates, offering multiple sites for sequential functionalization.
A one-pot cascade reaction involving the N-Bromosuccinimide (NBS)-mediated oxidative bromination and dehydrogenation of 1,2,3,4-tetrahydroquinolines is a highly effective route to polybrominated quinolines.[9] In this process, NBS acts as both an electrophilic bromine source and an oxidant.[1][4]
-
Reagents: 1,2,3,4-Tetrahydroquinoline, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
To a solution of the tetrahydroquinoline derivative in dichloromethane, add an excess of NBS (e.g., 5.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and the product is extracted.
-
-
Yield: This method can produce di- and tri-bromoquinolines in good to excellent yields.[10] The mechanism is believed to involve an initial electrophilic bromination on the electron-rich carbocyclic ring, followed by a radical dehydrogenation process to aromatize the heterocyclic ring.[9]
Reactivity of the Bromine Atom: A Gateway to Functionalization
The true synthetic utility of bromoquinolines lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for the introduction of a wide array of substituents via cross-coupling reactions. The position of the bromine atom on the quinoline ring significantly influences its reactivity in these transformations.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is generally influenced by the C-Br bond strength and the electron density at the carbon atom. The general order of reactivity for halogens is I > Br > Cl.[11] For bromoquinolines, the electronic environment of the C-Br bond, dictated by its position, is a key determinant of its reactivity.
Positional Reactivity in Cross-Coupling Reactions
While a definitive and universal reactivity scale is challenging to establish due to the strong dependence on the specific reaction conditions (catalyst, ligand, base, solvent), some general trends have been observed, particularly in the context of dihaloquinolines.
-
C2 and C4 Positions: Bromine atoms at the C2 and C4 positions, being on the electron-deficient pyridine ring, are generally more activated towards oxidative addition and subsequent cross-coupling compared to those on the carbocyclic ring. This is particularly true for nucleophilic aromatic substitution (SNAr) reactions.
-
C5 and C8 Positions: These positions are on the carbocyclic ring and their reactivity is more akin to that of a standard bromobenzene derivative.
-
C3 Position: The reactivity of a bromine at C3 can be modulated by the reaction conditions and the nature of the coupling partners.
-
Selective Functionalization: The differential reactivity of bromine atoms at various positions can be exploited for the selective, sequential functionalization of polybrominated quinolines. For instance, in 5,7-dibromoquinoline, selective mono-arylation at the C5 position can be achieved under carefully controlled Suzuki-Miyaura conditions.[6] Similarly, for 3,4-dibromoquinoline, excellent regioselectivity for coupling at the C4 position is often observed.[6]
Key Cross-Coupling Methodologies
Bromoquinolines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used methods for the arylation and vinylation of bromoquinolines.[12][13]
-
Reagents: 3-Bromoquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water).
-
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, wash with water and brine, dry, and concentrate. The crude product is then purified by column chromatography.[1][14]
-
Heck Coupling
The Heck reaction allows for the coupling of bromoquinolines with alkenes to form substituted quinolines with vinyl appendages.[2]
-
Reagents: 3-Bromoquinoline, Alkene (e.g., Styrene or an acrylate), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., NEt₃), Solvent (e.g., DMF or NMP).
-
Procedure:
-
In a sealed tube, combine 3-bromoquinoline (1.0 equiv), the alkene (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and the base (1.5-2.0 equiv) in an anhydrous solvent.
-
Seal the tube and heat to 100-140°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, followed by purification.[2][3]
-
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a bromoquinoline and a terminal alkyne, yielding alkynylquinolines.
-
Reagents: Bromoquinoline, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., NEt₃ or Diisopropylamine), Solvent (e.g., THF or DMF).
-
Procedure:
-
To a Schlenk flask, add the bromoquinoline (1.0 equiv), palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves quenching the reaction, extraction, and purification.[4]
-
Buchwald-Hartwig Amination
This reaction is a premier method for the formation of C-N bonds, allowing for the synthesis of aminoquinolines from bromoquinolines.
-
Reagents: 3-Bromoquinoline, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu or K₃PO₄), Solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium source, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, 3-bromoquinoline (1.0 equiv), and the amine (1.2 equiv).
-
Seal the tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed.
-
After cooling, the reaction mixture is diluted, filtered, and the product is purified.[3][15]
-
Data Presentation and Visualization
Comparative Data Tables
Table 1: Regioselective Bromination of Quinoline Derivatives
| Entry | Substrate | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |
| 1 | Quinoline | NBS/H₂SO₄ | -25°C to -18°C | 5-Bromoquinoline & 8-Bromoquinoline | Mixture | [16] |
| 2 | Quinoline | Br₂ (gas phase) | 300°C | 3-Bromoquinoline | Moderate | [3][8] |
| 3 | N-(2-alkynyl)aniline | Br₂/MeCN | Room Temperature | 3-Bromoquinoline derivative | Good | [5] |
| 4 | Tetrahydroquinoline | NBS (5 equiv)/DCM | Room Temperature | Di/Tri-bromoquinoline | High | [10] |
Table 2: Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good for mono-arylation | [3] |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | Effective for various boronic acids | [1] |
| 3 | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective | [3] |
Diagrams of Workflows and Pathways
Caption: Figure 1. Pathways to Regioselective Bromination.
Caption: Figure 2. General Suzuki Coupling Workflow.
Conclusion
The bromine atom, when strategically placed on the quinoline core, is not merely a substituent but a versatile synthetic lever. Understanding the electronic landscape of the quinoline ring system allows for the precise and regioselective installation of bromine at various positions. This, in turn, opens up a vast chemical space for further elaboration through a suite of powerful palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide serve as a robust foundation for researchers to design and execute synthetic strategies for the creation of novel quinoline-based molecules with tailored properties for applications in drug discovery, materials science, and beyond. The continued development of more efficient and selective catalytic systems will undoubtedly further enhance the utility of bromoquinolines as pivotal intermediates in modern organic synthesis.
References
-
Studies of one-pot double couplings on dibromoquinolines. PMC. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
-
The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate. [Link]
-
What is the difference between free radical reaction and electrophilic substitution reaction? Quora. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]
-
Why is the lone pair of electrons of nitrogen delocalised in quinoline? Chemistry Stack Exchange. [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Exploratory reactions of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
An In-Depth Technical Guide to the Exploratory Reactions of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline ring system, a bicyclic heterocycle formed by the fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure, combined with its ability to engage in hydrogen bonding and π-stacking interactions, makes it a "privileged structure" capable of binding to a diverse range of biological targets.[1] This has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4][5]
This guide focuses on a particularly valuable, yet underexplored, building block: This compound (CAS No: 18706-32-6, Molecular Formula: C₁₀H₄BrClF₃N).[6][7][8] The strategic placement of three key functional groups—a highly reactive bromine at the 4-position, a less reactive chlorine at the 6-position, and a strongly electron-withdrawing trifluoromethyl group at the 2-position—creates a scaffold primed for selective, sequential functionalization. This document serves as a technical exploration of its core reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule in the synthesis of novel chemical entities.
Core Reactivity and Structural Analysis
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, which is further modulated by the electronic influence of the -CF₃ group.
-
Trifluoromethyl Group (-CF₃) at C2: This powerful electron-withdrawing group significantly influences the electronic landscape of the quinoline ring. It enhances the electrophilicity of the carbon atoms, particularly at the C4 position, making it more susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed reactions.
-
Differential Halogen Reactivity (C4-Br vs. C6-Cl): In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[9] This principle is the key to unlocking the synthetic potential of this molecule. The C4-Br bond is substantially more reactive than the C6-Cl bond, allowing for highly selective functionalization at the C4 position while leaving the C6-Cl untouched for subsequent transformations.[9]
Caption: Structure of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and selective transformations for this scaffold involve palladium catalysis. The predictable reactivity difference between the C4-Br and C6-Cl bonds allows for a modular approach to library synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[10][11] For this compound, this reaction proceeds with high selectivity at the C4-position.[9]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand is standard. The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[10]
-
Solvent: A mixture of an organic solvent (like DMF, Dioxane, or Toluene) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the quinoline substrate and catalyst.
Caption: Workflow for selective Suzuki-Miyaura coupling at the C4-position.
Experimental Protocol: Selective Suzuki Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Add a degassed 4:1 mixture of Dioxane and Water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki Couplings
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | Thiophen-2-ylboronic acid | 4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile | 78-88 |
(Yields are representative based on similar substrates and are intended as a guide).[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[12][13] Its application to the target quinoline allows for the selective introduction of primary or secondary amines at the C4-position, a critical transformation for tuning the physicochemical properties of drug candidates.[14]
Causality of Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BrettPhos are often used with a palladium precursor (e.g., Pd₂(dba)₃). The ligand's steric bulk promotes the reductive elimination step, which is the product-forming step of the catalytic cycle.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[14] It deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 18706-32-6|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: Significance and Application
Substituted quinolines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction, prized for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[1][2] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a versatile building block. The presence of two different halogen atoms on the quinoline core presents a challenge and an opportunity for chemoselective functionalization, which is critical for the efficient synthesis of complex molecules in drug discovery and development.
The protocol herein is optimized to selectively couple an arylboronic acid at the C4-position (C-Br bond) while preserving the C6-chloro substituent for potential downstream modifications. This selectivity is achieved by exploiting the differential reactivity of carbon-halogen bonds in the rate-determining oxidative addition step of the palladium-catalyzed cycle.[3][4]
Principle: The Basis of Chemoselectivity
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex.[5][6][7] The key to the chemoselectivity in the coupling of this compound lies in the relative reactivity of the C-Br and C-Cl bonds.
The generally accepted order of reactivity for aryl halides in the oxidative addition step with a Pd(0) catalyst is: I > Br > OTf >> Cl > F.[6][8] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-Br bond is significantly weaker and therefore more readily cleaved by the palladium catalyst than the more robust C-Cl bond.[3] By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the oxidative addition at the C-Br bond so overwhelmingly that the C-Cl bond remains largely unreacted, providing a handle for subsequent synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group at the C2 position further activates the halide positions towards oxidative addition.[6]
Diagram 1: Overall Reaction Scheme
This diagram illustrates the selective Suzuki-Miyaura coupling at the C4-position of the quinoline substrate.
Caption: Key mechanistic steps of the Suzuki coupling cycle.
Optimized Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are crucial for optimal results.
Materials and Reagents
-
Substrate: this compound (MW: 310.50 g/mol ) [9][10]* Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq.)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), (3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), (2.0 eq.)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, nitrogen/argon line, standard glassware for workup and purification.
Quantitative Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 18706-32-6 | 310.50 | 310.5 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 34.7 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212.0 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | - | 8 mL | - | - |
| Water (Degassed) | 7732-18-5 | - | 2 mL | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (310.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask. Note: For air-sensitive catalysts, this addition should be done under a counterflow of inert gas.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Using a syringe, add the anhydrous 1,4-dioxane (8 mL) to the flask.
-
Add degassed water (2 mL). The solvent mixture should be thoroughly degassed via sparging with an inert gas for 15-20 minutes prior to use. The presence of water is often beneficial for the Suzuki reaction. [1]
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid or viscous oil.
-
Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-aryl-6-chloro-2-(trifluoromethyl)quinoline product.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Low temperature. | Ensure the catalyst is fresh and handled under an inert atmosphere. Thoroughly degas all solvents. Increase the reaction temperature in 10 °C increments (up to 110 °C). |
| Protodeborylation | Boronic acid instability; Presence of excess water or acid/base impurities. | Use a boronic ester (e.g., pinacol ester) which is more stable. [5]Ensure the base is fully dissolved and the reaction is not run for an excessively long time. |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to reductive elimination from Pd(II) intermediate. | Rigorously maintain an inert atmosphere throughout the setup and reaction. |
| Reaction at C-Cl Position | Reaction temperature is too high; Catalyst/ligand system is too reactive. | Reduce the reaction temperature. Consider a less reactive catalyst system. However, with standard Pd(PPh₃)₄, selectivity for C-Br is typically very high. [11] |
Safety Precautions
-
This compound: Handle with care. Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Can be toxic and are expensive. Handle in a fume hood and wear gloves.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use only in a well-ventilated fume hood.
-
Boronic Acids: Can be irritants. Avoid creating dust.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Online] Available at: [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Online] Available at: [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(33), 10079–10089.
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
- Ryder, A. G., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(45), 8931-8949.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366.
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Online] Available at: [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Online] Available at: [Link]
-
PubChem. (n.d.). This compound. [Online] Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Online] Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Online Video]. Available at: [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Online] Available at: [Link]
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- 10. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocyclic compounds. By leveraging the differential reactivity of aryl halides, this methodology facilitates the selective amination at the C4-position, leaving the C6-chloro substituent intact for subsequent functionalization. This application note delves into the mechanistic rationale for experimental design, provides a detailed, step-by-step protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: Strategic C-N Bond Formation in Quinolines
The quinoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to precisely introduce amino functionalities onto this heterocyclic core is of paramount importance for modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]
The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms at the C4 and C6 positions, allowing for sequential, site-selective cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][3] This inherent difference in reactivity forms the basis for the selective amination at the more labile C-Br bond. The electron-withdrawing trifluoromethyl group at the C2 position further influences the electronic properties of the quinoline ring, impacting the reactivity of the aryl halides.
This guide will focus on establishing robust and reproducible conditions for the selective amination of the C4-position of this compound with a representative secondary amine, morpholine.
Mechanistic Considerations and Rationale for Experimental Design
The success of a selective Buchwald-Hartwig amination hinges on a thorough understanding of the catalytic cycle and the judicious selection of reaction components.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[4][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, which is more reactive than the aryl-chloride bond, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired aminated product and regenerating the active Pd(0) catalyst.
Component Selection Rationale
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used. For improved air stability and ease of handling, palladacycle precatalysts such as G3 or G4 XPhos Palladacycle are excellent choices.[2]
-
Ligand: The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle.[4][6] For the amination of electron-deficient heterocyclic halides, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are highly effective.[6] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this purpose.[2] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.[2]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base. Toluene and 1,4-dioxane are excellent choices for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points, which allow for heating if required.[5]
Experimental Protocol: Selective Amination of this compound
This protocol details the selective amination of this compound with morpholine.
Materials and Equipment
-
This compound (Substrate)
-
Morpholine (Nucleophile)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow
Figure 2: Workflow for the Buchwald-Hartwig amination reaction setup.
Step-by-Step Procedure
-
Reaction Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Addition of Solids: To the cooled flask, add this compound (1.0 eq), XPhos (0.02-0.05 eq), and Sodium tert-butoxide (1.4 eq).
-
Addition of Catalyst: Briefly remove the septum or stopper and add Palladium(II) acetate (0.01-0.025 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Then, add morpholine (1.2 eq) via syringe.
-
Reaction Conditions: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(morpholino)-6-chloro-2-(trifluoromethyl)quinoline.
Summary of Recommended Reaction Parameters
The following table summarizes the recommended starting conditions for the selective amination. Optimization may be required for different amine nucleophiles.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Target molecule |
| Nucleophile | Morpholine (1.2 eq) | Representative secondary amine |
| Pd Source | Pd(OAc)₂ (1-2.5 mol%) | Cost-effective and reliable precatalyst |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand for efficient coupling |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene | Aprotic solvent with appropriate boiling point |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst degradation |
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, or switching to a more active pre-catalyst system like an XPhos palladacycle. Ensure the solvent is anhydrous and the system is free of oxygen.
-
Formation of Di-aminated Product: If amination at the C6-chloro position is observed, reduce the reaction temperature or reaction time. Using a less reactive base such as K₃PO₄ may also improve selectivity.
-
Hydrodehalogenation: The formation of a de-brominated byproduct can occur. This is often minimized by ensuring a sufficiently high concentration of the amine nucleophile and using an appropriate ligand.
-
Amine Scope: This protocol can be adapted for a variety of primary and secondary amines. For primary amines, ligands such as BrettPhos may provide better results.[6] Sterically hindered amines may require longer reaction times or higher temperatures.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and selective method for the synthesis of 4-amino-6-chloro-2-(trifluoromethyl)quinolines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired product while preserving the chloro-substituent for subsequent synthetic manipulations. This application note serves as a practical guide for implementing this valuable transformation in a laboratory setting.
References
-
Bagley, M. C., et al. (2008). Sequential and selective Buchwald−Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8694-8702. [Link]
-
Nolan, S. P., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 59(40), 17556-17564. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 526-548. [Link]
-
Al-Zaydi, K. M. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(10), 2636. [Link]
-
Bagley, M. C., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Bagley, M. C., et al. (2008). Sequential and selective Buchwald−Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. ACS Publications. [Link]
-
Nolan, S. P., et al. (2020). POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses, 86, 179-193. [Link]
-
Kappe, C. O., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1761-1896. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(3), 1835-1845. [Link]
-
Gilliard, R. J., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(32), 10896-10900. [Link]
-
Buchwald, S. L., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 139(36), 12472-12475. [Link]
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- 6. entegris.com [entegris.com]
Application Note: Strategic Synthesis of Bioactive Molecules from 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and synthetic organic chemistry.
Abstract: This technical guide provides an in-depth exploration of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline as a strategic starting material for the synthesis of novel bioactive compounds. We detail the underlying principles of its reactivity and provide validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is on leveraging the differential reactivity of the C4-Bromo and C6-Chloro substituents to achieve selective and sequential functionalization, enabling the creation of diverse molecular libraries for drug discovery.
Introduction: The Strategic Value of a Differentiated Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2] The compound this compound is an exceptionally valuable building block for modern drug discovery for three key reasons:
-
The Trifluoromethyl Group: The C2-CF₃ group significantly enhances metabolic stability, lipophilicity, and binding affinity of the final molecule by altering its electronic properties and conformational preferences.[3]
-
The Quinoline Core: This nitrogen-containing heterocycle is a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.[2]
-
Orthogonal Halogen Reactivity: The presence of two different halogens—bromine at the C4 position and chlorine at the C6 position—is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend: C-I > C-Br > C-OTf >> C-Cl. This intrinsic difference allows for highly selective functionalization at the more reactive C4-Br bond, while leaving the C6-Cl bond untouched for subsequent, orthogonal transformations.
This guide provides the technical rationale and detailed protocols to exploit this reactivity, transforming a single starting material into a diverse array of potential drug candidates.
Core Principle: Selective & Sequential Cross-Coupling
The ability to precisely control which position of the quinoline core is modified is paramount. By selecting appropriate reaction conditions (catalyst, ligand, base, temperature), chemists can orchestrate a sequence of reactions, first at the C4-bromo position and then at the C6-chloro position. This stepwise approach is fundamental to building molecular complexity and systematically exploring the structure-activity relationship (SAR) of a new chemical series.
Caption: Sequential functionalization workflow for the scaffold.
Application Protocols for C4-Position Functionalization
The following protocols are optimized for selective reaction at the C4-bromo position.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups from commercially available boronic acids and esters.[4][5]
Causality & Expertise: The choice of a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system with a suitable phosphine ligand is critical. The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][6] The oxidative addition of the palladium(0) complex is the selectivity-determining step and occurs preferentially at the weaker, more reactive C-Br bond over the C-Cl bond. An aqueous base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.[4]
Sources
- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective C-N Cross-Coupling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental procedure for the selective C-N cross-coupling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. Capitalizing on the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions, this protocol prioritizes the selective amination at the C4-position (C-Br bond) over the C6-position (C-Cl bond). The presence of a strongly electron-withdrawing trifluoromethyl group at the C2-position significantly influences the electronic properties of the quinoline core, necessitating a carefully optimized protocol. This guide offers a detailed, step-by-step methodology, rationale for reagent selection, and strategies for reaction optimization, tailored for professionals in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of Selective C-N Cross-Coupling
The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering broad substrate scope and functional group tolerance.[1] A significant challenge in the synthesis of complex molecules arises with polyhalogenated heteroaromatic substrates, where selective functionalization at a single position is desired.
The subject of this guide, this compound, presents such a challenge and opportunity. The quinoline scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl group often imparts favorable metabolic stability and binding affinity. The presence of two distinct halogen atoms, bromine and chlorine, allows for a sequential and selective cross-coupling strategy. It is well-established that the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, the initial step of the Buchwald-Hartwig catalytic cycle. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This inherent difference in reactivity forms the basis for the selective protocol detailed herein.
A similar substrate, 6-bromo-2-chloroquinoline, has been successfully functionalized with selective amination at the C6-position (the position of the bromine atom), demonstrating the feasibility of this approach on the quinoline core.[2][3] This application note adapts and refines these principles for the specific electronic environment of this compound.
Reaction Principle and Causality of Experimental Choices
The selective C-N cross-coupling of this compound with a generic amine (R₂NH) is depicted below. The reaction is designed to favor the formation of the 4-amino product while leaving the C6-chloro substituent intact for potential subsequent transformations.
Figure 1: General reaction scheme for the selective C-N cross-coupling.
The success of this selective transformation hinges on the judicious choice of the catalytic system and reaction conditions:
-
Palladium Precatalyst: A palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium-ligand complex is recommended. These are typically air-stable and are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands, such as those from the Buchwald or Hartwig groups, are highly effective. For this system, a ligand like XPhos or RuPhos is proposed. These ligands promote the oxidative addition of the C-Br bond at a lower temperature than that required for the C-Cl bond and facilitate the reductive elimination to form the C-N bond.
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. A strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically employed. For substrates sensitive to strong bases, Cs₂CO₃ can be a milder and effective alternative.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are suitable for this reaction to prevent quenching of the base and deactivation of the catalyst.
-
Temperature: Careful temperature control is paramount for selectivity. The reaction should be initiated at a temperature sufficient to activate the C-Br bond but below the threshold for C-Cl bond activation.
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for each specific amine coupling partner.
Materials and Reagents:
| Reagent | Purity | Supplier (Example) |
| This compound | >97% | Sigma-Aldrich |
| Amine (e.g., morpholine, aniline derivative) | >98% | Acros Organics |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| XPhos | >98% | Commercially available |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Sigma-Aldrich |
| Anhydrous Toluene | >99.8% | Acros Organics |
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Procedure:
Figure 2: A step-by-step experimental workflow for the selective C-N cross-coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the substrate) via syringe. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material is UV active, and the product should have a different retention factor.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization Strategies
For a new amine or if the reaction is sluggish, optimization of the following parameters is recommended:
| Parameter | Initial Condition | Optimization Range/Alternatives | Rationale |
| Ligand | XPhos | RuPhos, SPhos, BrettPhos | The steric and electronic properties of the ligand significantly impact the catalytic activity. A ligand screen can identify the most efficient one. |
| Base | NaOt-Bu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases may be necessary for base-sensitive substrates. |
| Solvent | Toluene | Dioxane, THF | Solvent polarity can influence reaction rates and solubility of reagents. |
| Temp. | 80-100 °C | 60-120 °C | Lower temperatures may enhance selectivity, while higher temperatures can increase the reaction rate but may lead to C-Cl activation. |
Data Presentation: Expected Outcomes and Characterization
While specific yields will vary depending on the amine used, a successful selective C-N coupling should provide the desired 4-amino-6-chloro-2-(trifluoromethyl)quinoline in good to excellent yield with minimal formation of the di-aminated or C6-aminated side products.
Characterization Data (Hypothetical for Morpholine Adduct):
-
¹H NMR: Expect characteristic shifts for the quinoline protons, with the disappearance of the C4-proton signal and the appearance of signals corresponding to the morpholine protons.
-
¹³C NMR: The carbon spectrum will show the appearance of new signals for the morpholine carbons and a significant upfield or downfield shift of the C4 carbon of the quinoline ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.
Conclusion
This application note provides a robust and scientifically grounded protocol for the selective C-N cross-coupling of this compound. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds and employing a carefully selected palladium catalyst system, researchers can efficiently synthesize valuable 4-aminoquinoline derivatives. The provided step-by-step procedure and optimization guidelines offer a clear path to success for scientists and professionals in drug discovery and development.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8890–8899. [Link]
-
Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Request PDF. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. [Link]
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Application Notes & Protocols: 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline as a Strategic Building Block in Drug Discovery
Introduction: The Privileged Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise three-dimensional arrangement of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]
The strategic introduction of specific substituents onto the quinoline core is a key tactic in modern drug design to modulate a compound's physicochemical properties and biological activity. Halogen atoms and trifluoromethyl (CF3) groups are particularly impactful. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity by engaging in favorable interactions with protein targets.[3] Chlorine atoms can also modulate electronic properties and provide vectors for further chemical modification.
This guide focuses on 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS No: 18706-32-6), a highly functionalized building block designed for efficient elaboration in drug discovery programs. Its distinct substitution pattern offers medicinal chemists a powerful tool for generating diverse libraries of novel compounds, particularly targeting protein kinases.
Physicochemical Properties of the Building Block:
| Property | Value |
| Molecular Formula | C₁₀H₄BrClF₃N |
| Molecular Weight | 310.50 g/mol |
| Appearance | Solid |
| InChI Key | XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich and PubChem.[4]
The key feature of this molecule is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] This reactivity differential (I > Br > OTf > Cl) is a well-established principle that allows for selective, sequential functionalization of the quinoline scaffold, providing a robust strategy for building molecular complexity.
Strategic Application in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[6] Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme.[7]
The this compound scaffold is pre-configured for the synthesis of kinase inhibitors. The quinoline core can mimic the adenine region of ATP, while substituents at the 4- and 6-positions can be elaborated to target specific regions of the kinase active site, thereby achieving potency and selectivity.
Below is a conceptual workflow illustrating how this building block can be utilized in a typical kinase inhibitor discovery campaign.
Caption: Drug discovery workflow using the title building block.
Protocols for Selective Functionalization
The following protocols are representative methods for the selective functionalization of this compound. These are based on well-established palladium-catalyzed cross-coupling reactions and have been adapted from procedures for structurally similar substrates.[5][8][9][10][11] Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[12] By leveraging the higher reactivity of the C-Br bond, we can selectively introduce aryl or heteroaryl moieties at the C4-position.
Reaction Scheme:
Caption: General scheme for selective Suzuki coupling at C4.
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Representative Catalyst and Base Combinations:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-95% |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 80-98% |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-99% |
| Yields are estimates based on similar substrates and may vary. |
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
Following the initial C-C bond formation at the C4-position, the remaining C-Cl bond can be functionalized. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[13] This reaction is crucial for introducing amine functionalities often found in kinase inhibitors to mediate hydrogen bonding interactions in the enzyme's hinge region.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination at C6.
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the 4-aryl-6-chloro-2-(trifluoromethyl)quinoline substrate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry reaction vial.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.).[9]
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Recommended Catalyst/Ligand Systems for Aryl Chlorides:
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100 |
| BrettPhos Pd G3 | (None) | K₃PO₄ | t-AmylOH | 110 |
Protocol 3: Sonogashira Coupling at the C4-Position
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups that can serve as handles for further chemistry (e.g., click chemistry) or as key structural elements themselves.
Reaction Scheme:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline | C17H7BrClF6N | CID 145952263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Investigating 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in Anticancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][3][4] Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[5][6][7][8] Their mechanisms of action are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways that are often dysregulated in cancer.[1][5]
The subject of this guide, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline , is a halogenated quinoline derivative that holds significant promise as a candidate for anticancer drug discovery.[9][10][11] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[12] Furthermore, the presence of bromo and chloro substituents on the quinoline core can influence the molecule's electronic properties and its ability to form specific interactions with biological targets, making it an intriguing subject for anticancer research.
While direct experimental data on the anticancer activity of this compound is not yet extensively documented in peer-reviewed literature, this guide will leverage data from closely related trifluoromethylated and halogenated quinoline derivatives to provide a comprehensive framework for its investigation. We will propose a putative mechanism of action and provide detailed protocols for researchers to explore its therapeutic potential.
Proposed Mechanism of Action: Targeting Pro-Survival Signaling
Based on the established activities of structurally similar quinoline derivatives, we hypothesize that this compound may exert its anticancer effects by targeting key pro-survival signaling pathways, such as the PI3K/Akt/mTOR and SGK1 pathways. Several 2-anilinoquinoline derivatives with trifluoromethyl groups have been identified as potent inhibitors of SGK1 (Serum/Glucocorticoid-regulated Kinase 1), a kinase implicated in promoting cell survival and therapy resistance in various cancers.[13]
The proposed mechanism involves the inhibition of a critical kinase (e.g., SGK1 or a related kinase) by this compound, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides a series of validated protocols to systematically evaluate the anticancer properties of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials and Reagents:
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Diagram of Experimental Workflow
Caption: A streamlined workflow for the initial anticancer screening of the test compound.
Representative Data and Interpretation
The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines, with hypothetical data based on the activity of similar compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | Expected in low µM range |
| This compound | A549 | Lung Cancer | Expected in low µM range |
| This compound | PC-3 | Prostate Cancer | Expected in low µM range |
| This compound | HCT116 | Colon Cancer | Expected in low µM range |
| Doxorubicin (Positive Control) | MCF-7 | Breast Cancer | Sub-µM range |
Data Interpretation:
-
Low IC50 values would suggest potent cytotoxic activity.
-
Induction of apoptosis (an increase in Annexin V positive cells) would indicate that the compound triggers programmed cell death.
-
Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would provide insights into the compound's mechanism of disrupting cell division.
Troubleshooting
-
Poor Solubility: If the compound precipitates in the culture medium, prepare a more concentrated stock solution in DMSO and use a lower final concentration of DMSO in the assay (typically <0.5%).
-
Inconsistent Results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Passage number of cell lines should also be monitored as it can affect experimental outcomes.
-
High Background in Assays: Optimize washing steps and ensure the use of appropriate controls.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and insights provided in this guide offer a robust starting point for researchers to systematically evaluate its biological activity and elucidate its mechanism of action. Further studies, including in vivo efficacy in animal models and detailed mechanistic investigations, will be crucial to fully realize its therapeutic potential.
References
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. 1
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available]. 5
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.
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Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis. Benchchem. 14
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. 3
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Quinoline derivatives (12–21) as anticancer agents. ResearchGate.
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Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). [Source Not Available].
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). [Source Not Available].
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Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate.
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Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate.
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4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem.
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.
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4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline. Benchchem.
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This compound. Echemi.
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an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
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The structures of some quinoline-containing anticancer agents under clinical trials. ResearchGate.
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [Source Not Available].
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry.
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4-Bromo-6-chloro-8-(trifluoromethyl)quinoline. Matrix Scientific.
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This compound (C10H4BrClF3N). PubChemLite.
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This compound. Sigma-Aldrich.
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery.
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Biological activities of quinoline derivatives. (2011). [Source Not Available].
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Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). [Source Not Available].
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
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This compound. Sigma-Aldrich.
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry.
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Quinoline antimalarials: mechanisms of action and resistance. (1997). International Journal for Parasitology.
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Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. (2012). [Source Not Available].
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Application Notes & Protocols: Safe Handling and Storage of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling, storage, and emergency procedures for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. As a substituted quinoline, this compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its halogenated and trifluoromethylated structure, however, necessitates stringent safety protocols to mitigate risks associated with its handling. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding of the associated hazards.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of the chemical's properties is the foundation of safe laboratory practice. This compound is a solid compound with significant acute toxicity if ingested.[4]
1.1: Chemical & Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 18706-32-6 | [5][6] |
| Molecular Formula | C₁₀H₄BrClF₃N | [4][7] |
| Molecular Weight | 310.50 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Boiling Point | ~303.4 °C at 760 mmHg | [5] |
| Density | ~1.7 g/cm³ | [5] |
1.2: GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates a primary hazard of acute oral toxicity.[4] The information below is critical for immediate hazard recognition.
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
Expert Insight: The H301 classification (Acute Toxicity, Category 3) is significant. It implies that a relatively small amount of the substance can be lethal if ingested. This high toxicity is the primary driver for the stringent containment and PPE protocols outlined in this guide. The trifluoromethyl group and halogen atoms can also contribute to metabolic pathways that may produce toxic byproducts, justifying a cautious approach even where full toxicological data is unavailable.
Section 2: Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the last line of defense against exposure.[8] Its use must be preceded by robust engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
2.1: Mandatory PPE Requirements
-
Primary Engineering Control: All handling of this compound solid or its solutions must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves to prevent the inhalation of fine dust particles or aerosols.
-
Hand Protection: Wear double gloves. The inner glove should be a standard nitrile glove, with a second, thicker chemical-resistant nitrile glove worn over it.[9]
-
Causality: Double-gloving provides protection in case the outer glove is compromised. The high toxicity of this compound warrants this extra barrier. Always inspect gloves for tears or degradation before use.[10]
-
-
Eye and Face Protection: Tightly fitting chemical splash goggles and a full-face shield are required.[8]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes. A face shield protects the entire face from splashes that could occur during solution preparation or transfers.[8]
-
-
Body Protection: A chemical-resistant laboratory coat, fully buttoned, is mandatory. Ensure cuffs are tucked into the outer gloves.
-
Respiratory Protection:
-
For standard handling within a fume hood, respiratory protection is not typically required.
-
In the event of a large spill or when working outside of a fume hood (which should be avoided), a NIOSH-approved respirator with P99 or P100 particulate filters is necessary. For large spills, an air-purifying respirator with combination organic vapor/acid gas cartridges and P100 filters may be required.[10] All personnel requiring respirator use must be medically cleared and fit-tested as per institutional guidelines.[11]
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols minimizes the risk of exposure and ensures experimental reproducibility.
SOP 1: Weighing and Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
PPE Donning: Don all required PPE as described in Section 2 before approaching the work area.
-
Container Handling: Before opening, gently tap the primary container to settle the solid material.
-
Weighing: Use a tared, disposable weigh boat or creased weighing paper. Open the primary container inside the fume hood, facing the sash. Use a dedicated spatula to carefully transfer the required amount of solid. Avoid creating dust.
-
Closure: Securely close the primary container immediately after dispensing.
-
Transport: If transferring the weighed solid to another vessel, do so carefully within the fume hood. If the destination is outside the hood, place the weigh boat in a secondary, sealed container (e.g., a labeled zip-lock bag or a small beaker covered with paraffin film) for transport.
-
Cleanup: Wipe the spatula and any affected surfaces with a damp cloth or paper towel (the wetting agent should be compatible, e.g., water or ethanol, to minimize dust). Dispose of all contaminated disposable materials (weigh boat, gloves, bench paper) into a designated hazardous waste container.[12]
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) to prevent self-contamination. Wash hands thoroughly with soap and water.[13]
SOP 2: Storage Protocol
Proper storage is crucial for maintaining chemical integrity and preventing accidental release or reaction.
Caption: A systematic workflow for receiving and storing toxic chemicals.
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the manufacturer's label is intact and legible. Add the date of receipt to the label.
-
Storage Location: Store in a dedicated, locked cabinet designated for toxic solids. The storage area must be cool, dry, and well-ventilated.[11][13]
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong acids.[14]
-
Causality: Halogenated organic compounds can react violently with strong oxidizing agents. Segregation prevents accidental mixing and potential runaway reactions.
-
-
Container Integrity: Always keep the container tightly closed when not in use.[15]
Section 4: Emergency Protocols
Immediate and correct response to an emergency can significantly reduce harm.
Protocol 4.1: Spill Response
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The specific substrate, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, represents a highly versatile building block for the synthesis of novel derivatives. Its unique substitution pattern, featuring two distinct halogen atoms and a potent electron-withdrawing trifluoromethyl group, opens the door to a rich landscape of chemical transformations.
This application note provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions, offering detailed, field-proven protocols for the substitution of the bromo and chloro moieties with a variety of nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Understanding the Reactivity Landscape: A Tale of Two Halogens
The SNAr reaction is a two-step addition-elimination process. A nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.
In the case of this compound, the quinoline ring is rendered highly electrophilic by the potent electron-withdrawing effect of the 2-(trifluoromethyl) group.[2] This activation is crucial for facilitating nucleophilic attack. The key to unlocking the synthetic potential of this substrate lies in understanding the relative reactivity of the C4-Br and C6-Cl bonds.
Several factors influence the regioselectivity of SNAr reactions on dihalogenated aromatic systems:
-
Leaving Group Ability: In traditional SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.[3] However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[4][5]
-
Electronegativity and Inductive Effects: The high electronegativity of the trifluoromethyl group significantly polarizes the quinoline ring, creating partial positive charges on the carbon atoms, particularly at the C2 and C4 positions. This inductive effect makes the C4 position, which is ortho to the trifluoromethyl group, more susceptible to nucleophilic attack compared to the C6 position.
-
Resonance Stabilization: The stability of the intermediate Meisenheimer complex is a critical factor. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the nitrogen atom of the quinoline ring and the electronegative trifluoromethyl group, leading to a more stable intermediate. Attack at the C6 position offers less effective resonance stabilization.
Predictive Assessment: Based on these principles, nucleophilic attack is predicted to occur preferentially at the C4 position, leading to the displacement of the bromide ion. This regioselectivity allows for a stepwise functionalization of the quinoline core.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the amination of this compound at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Amine Substitution Workflow
Caption: General workflow for the amination of this compound.
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol details the synthesis of 4-alkoxy-6-chloro-2-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
DOT Script for Alkoxide Substitution Mechanism
Caption: Mechanism of alkoxide substitution on the quinoline core.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol describes the synthesis of 4-(alkylthio/arylthio)-6-chloro-2-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Summary and Comparison
The following table summarizes typical reaction conditions for the regioselective SNAr at the C4 position of this compound with various nucleophiles.
| Nucleophile Class | Reagents & Conditions | Typical Yields | Notes |
| Amines | R¹R²NH, K₂CO₃ or Et₃N, DMF/DMSO, RT to 100 °C | 70-95% | Reaction rate is dependent on the nucleophilicity and steric bulk of the amine. |
| Alkoxides | ROH, NaH, THF/DMF, 0 °C to RT | 65-90% | Anhydrous conditions are critical to prevent quenching of the NaH and alkoxide. |
| Thiols | RSH, NaH, THF/DMF, 0 °C to RT | 75-98% | Thiols are generally more nucleophilic than the corresponding alcohols, often leading to higher yields and faster reaction times. |
Troubleshooting and Advanced Considerations
-
Low Yield/Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature, or low-quality starting materials.
-
Solution: Increase the reaction time or moderately increase the temperature, monitoring for the formation of side products. Ensure the purity of the starting quinoline derivative.
-
-
Formation of Side Products:
-
Cause: At higher temperatures or with highly reactive nucleophiles, substitution at the C6 position may occur.
-
Solution: Carefully control the reaction temperature and stoichiometry of the nucleophile.
-
-
Sequential Functionalization: The initial SNAr product, a 4-substituted-6-chloro-2-(trifluoromethyl)quinoline, can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C6 position, allowing for the synthesis of diverse, trisubstituted quinoline derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel quinoline derivatives. The predictable regioselectivity of nucleophilic aromatic substitution at the C4 position allows for a robust and reliable method for introducing a wide range of functional groups. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full synthetic potential of this important scaffold in their drug discovery and materials science endeavors.
References
-
Todesco, P. E., & Bartoli, G. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Shi, S., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1436–1441. [Link]
-
Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?[Link]
-
Reddit. (2013, June 17). Cl vs Br in SN1 and SN2 reactions. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [YouTube video]. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Michael Leonard. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [YouTube video]. [Link]
-
Clayden Chemistry. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution [YouTube video]. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIH. (2024, February 23). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). [Link]
Sources
Application Notes and Protocols for the Purification of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Derivatives
Introduction: The Critical Role of Purity in Quinolines for Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, and its analogs are of significant interest to researchers in drug development due to their potential biological activities. The introduction of halogens (bromine and chlorine) and a trifluoromethyl group can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
However, the synthetic routes to these complex molecules can often yield a mixture of products, including starting materials, intermediates, and side-products. The presence of these impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks. Therefore, robust and efficient purification protocols are paramount to obtaining highly pure this compound derivatives, ensuring the integrity and reproducibility of downstream research and development.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, drawing upon established methods for analogous compounds and general principles of purification chemistry.
Understanding the Physicochemical Properties: A Foundation for Purification
Before delving into specific purification techniques, it is essential to understand the key physicochemical properties of this compound that govern its behavior during separation.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₀H₄BrClF₃N[1] | Indicates a relatively non-polar, aromatic structure. |
| Molecular Weight | ~310.5 g/mol | Relevant for mass spectrometry-based detection and characterization. |
| Predicted XlogP | 4.4[1] | A high logP value suggests good solubility in organic solvents and poor solubility in water, making it suitable for normal-phase chromatography and recrystallization from organic solvent systems. |
| Basicity | The quinoline nitrogen is weakly basic. | This can lead to interactions with acidic silica gel, potentially causing peak tailing in chromatography. |
Purification Strategies: A Multi-pronged Approach
The purification of this compound derivatives typically involves a combination of techniques to remove different types of impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Figure 1: A general workflow for the purification of this compound derivatives.
Method 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent or solvent system. For a closely related analog, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, a mixture of ethanol and water has been shown to be effective.[2] This provides a strong starting point for developing a protocol for the chloro-derivative.
Protocol: Two-Solvent Recrystallization
This protocol is adapted for this compound based on methods for similar halogenated quinolines.
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol. The high lipophilicity of the compound suggests it will be readily soluble in hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. The addition of water, a poor solvent for the compound, will decrease its solubility and induce crystallization.
-
Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Ethanol/Water | Ethanol is a good solvent for the compound when hot, while water acts as an anti-solvent to induce crystallization upon cooling. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of well-defined, pure crystals. |
| Washing Solvent | Cold Ethanol/Water mixture | Removes soluble impurities without significantly dissolving the desired product. |
Method 2: Column Chromatography - Separation on a Solid Phase
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like this compound, normal-phase chromatography using silica gel is a suitable choice.
Protocol: Flash Column Chromatography
This protocol is based on a method for the purification of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 95:5). The high lipophilicity of the target compound suggests it will elute with a relatively non-polar mobile phase.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Addressing Tailing: The basic nitrogen of the quinoline ring can interact with acidic silanol groups on the silica surface, causing peak tailing. If this is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites and improve the peak shape.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of non-polar to moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. The optimal gradient should be determined by TLC. |
| Additive | Triethylamine (0.1-1%) | Optional, to be added if peak tailing is observed due to the basicity of the quinoline nitrogen. |
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest levels of purity, especially on a smaller scale, preparative HPLC is the method of choice. A reversed-phase method is generally suitable for this class of compounds.
Protocol: Reversed-Phase Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Mass Spectrometry (MS) detector.
Materials:
-
Purified this compound from a primary method (e.g., column chromatography).
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (optional)
Procedure:
-
Method Development: Develop a separation method on an analytical scale first. A C18 column is a good starting point. Screen different mobile phase compositions (e.g., water/acetonitrile and water/methanol) and gradients to achieve good separation of the main peak from any impurities.
-
Mobile Phase Preparation: Prepare the mobile phases. For reversed-phase HPLC, this will typically be a mixture of water (A) and an organic solvent like acetonitrile or methanol (B). A small amount of an acid modifier like TFA or formic acid (0.1%) is often added to improve peak shape for basic compounds like quinolines.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition, and filter it through a 0.45 µm filter.
-
Purification Run: Scale up the optimized analytical method to the preparative column. Inject the sample and run the gradient.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance at a wavelength where the compound absorbs, typically around 254 nm).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Figure 2: Workflow for developing a preparative HPLC purification method.
Purity Assessment and Characterization
After purification, it is crucial to confirm the purity and identity of the this compound derivative.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A high-resolution analytical column should be used with a suitable detection method (e.g., UV at 254 nm). Purity is typically reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the purified compound.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Conclusion: A Pathway to Pristine Compounds
The purification of this compound derivatives is a critical step in the drug discovery and development process. By employing a systematic approach that combines recrystallization, column chromatography, and, when necessary, preparative HPLC, researchers can obtain these valuable compounds with the high degree of purity required for reliable biological evaluation. The protocols and guidelines presented in this document provide a solid foundation for developing robust and effective purification strategies for this important class of molecules.
References
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015–1018.
-
PubChem. This compound. [Link]
- Durel, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Wilson, R. M., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(5), 359-368.
- Mphahlele, M. J., et al. (2016). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 21(11), 1548.
- Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Vasyl'ev, A., et al. (2016). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 14(3), 856-864.
- Romero-Castro, A., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1234567.
-
Pharmacy 180. 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(7), e0131519.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Weisz, A., et al. (2009). Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. PubMed. [Link]
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Application Notes and Protocols for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in Materials Science
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in the field of materials science. This versatile building block, featuring distinct halogen functionalities and an electron-withdrawing trifluoromethyl group, is a key intermediate for the synthesis of advanced organic functional materials. We present its application in the construction of π-conjugated systems relevant to organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. Detailed, field-tested protocols for selective Suzuki-Miyaura and Sonogashira cross-coupling reactions are provided, complete with mechanistic insights and expected outcomes. This guide is intended for researchers and scientists in materials science, organic chemistry, and drug development.
Introduction: The Strategic Value of this compound in Materials Design
Quinoline derivatives are a significant class of heterocyclic compounds that form the backbone of many pharmaceuticals and advanced materials.[1][2] The subject of this guide, this compound, is a highly functionalized scaffold with properties that make it particularly valuable for the synthesis of novel materials.
The key attributes of this molecule (CAS No. 18706-32-6)[3] are:
-
Differential Reactivity of Halogens: The presence of both a bromine atom at the 4-position and a chlorine atom at the 6-position allows for selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling site-selective introduction of aryl or alkynyl groups.[4]
-
Electron-Withdrawing Trifluoromethyl Group: The -CF3 group at the 2-position strongly influences the electronic properties of the quinoline core. This group enhances thermal and chemical stability, increases electron affinity, and can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of resulting materials.[5] These characteristics are highly desirable for creating efficient electron-transporting or emissive materials in organic electronic devices.[6]
-
Rigid Aromatic Core: The quinoline ring provides a rigid, planar structure that facilitates π-stacking and charge transport in solid-state applications.
These features position this compound as a prime candidate for constructing complex, conjugated molecules for applications in OLEDs, organic photovoltaics (OPVs), and as n-type organic semiconductors.[7][8]
Core Applications & Synthetic Strategy
The primary application of this compound in materials science is as a building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility, allowing for a programmed, stepwise elaboration of the molecular structure.
A typical synthetic workflow would involve an initial coupling reaction at the more reactive C4-Br position, followed by a subsequent coupling at the C6-Cl position. This allows for the creation of asymmetric molecules with tailored electronic and photophysical properties.
Diagram 1: Synthetic Strategy Workflow
This diagram illustrates the sequential functionalization of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloro-2-(trifluoromethyl)quinoline.
Protocol 2: Sonogashira Coupling at the C4-Bromo Position
This protocol describes the coupling of a terminal alkyne to the C4 position, a key reaction for creating linear, rigid π-conjugated systems often used as molecular wires or in emissive materials.
Rationale: The Sonogashira coupling utilizes a dual catalytic system of palladium and copper(I). [9]The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne for transmetalation. An amine base, such as triethylamine, is used to neutralize the HX byproduct and as a solvent. The reaction is typically run under mild conditions.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (5 mL, degassed)
-
Tetrahydrofuran (THF) (5 mL, degassed)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add degassed THF and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS. The reaction is often complete in 2-6 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-6-chloro-2-(trifluoromethyl)quinoline.
Data Presentation: Properties and Reactivity
The unique substitution pattern of this compound dictates its reactivity and the properties of its derivatives.
Table 1: Reactivity and Predicted Photophysical Properties
| Feature | Description | Implication in Materials Science |
| C4-Br Reactivity | Highly susceptible to palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, etc.). [4] | Primary site for initial functionalization to build complex molecular architectures. |
| C6-Cl Reactivity | Less reactive than C4-Br; requires more forcing conditions (e.g., stronger ligands, higher temperatures) for coupling. | Allows for orthogonal, stepwise synthesis of asymmetric molecules. |
| -CF₃ Group Effect | Strong electron-withdrawing nature. | Lowers HOMO/LUMO energy levels, potentially improving electron injection/transport and enhancing oxidative stability. [10] |
| Predicted Fluorescence | Derivatives are expected to exhibit fluorescence in the blue to green region of the spectrum, with quantum yields dependent on the nature of the coupled substituent. [11] | Potential for use as emitters or hosts in OLEDs. The trifluoromethyl group can enhance electron-transporting properties and reduce molecular stacking. [10] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the rational design of advanced functional materials. The strategic placement of two different halogens with distinct reactivities, combined with the electron-modifying properties of the trifluoromethyl group, provides a powerful platform for synthetic chemists. The protocols outlined in this guide offer reliable methods for the selective functionalization of this quinoline core, paving the way for the creation of novel materials for OLEDs, organic semiconductors, and other optoelectronic applications. Future work will likely focus on the synthesis of a broader range of derivatives and the comprehensive characterization of their material properties to fully unlock their potential.
References
- OLED Material Synthesis: The Role of Halogenated Intermediates.
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors. Journal of Materials Chemistry C. Available at: [Link]
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. National Institutes of Health (NIH). Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available at: [Link]
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. Available at: [Link]
-
Photophysical properties of isoquinoline derivatives. ResearchGate. Available at: [Link]
-
Production of organic light-emitting diode with fluorescence featured quinolin. DergiPark. Available at: [Link]
- The Role of Quinoline Derivatives in Advanced Chemical Applications.
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Scilit. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available at: [Link]
-
Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Photophysical properties of the PF + -X derivatives (Chart 1) for acetonitrile as a solvation medium in the presence and absence of trifluoroacetic acid (TFA). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Custom Quinoline Derivatives Manufacturers, Suppliers. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. PubMed. Available at: [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient heteroaromatic substrate. Here, we provide in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind our recommendations to help you navigate the complexities of this reaction and achieve high yields and selectivity.
Understanding the Substrate: A Tale of Two Halides
The key to successfully employing this compound in Suzuki-Miyaura coupling lies in understanding its unique electronic and structural properties.
-
Differential Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[1][2] For your substrate, this means the C4-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C6-Cl bond. This intrinsic difference is the foundation for achieving site-selective coupling at the C4 position while leaving the C6-chloro group untouched for potential subsequent transformations.[3]
-
Electronic Effects: The quinoline ring system is inherently electron-deficient. This is further amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C2 position. This strong electronic pull makes the entire aromatic system more electrophilic, which generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[4][5] However, it can also present challenges in later steps of the cycle and influence ligand selection.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A firm grasp of the catalytic cycle is essential for logical troubleshooting. The reaction proceeds through three primary steps, each with its own set of potential pitfalls.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen bond (preferentially C-Br) of the quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step.[6]
-
Transmetalation: A base activates the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when coupling this compound.
Q1: My reaction yield is very low or the reaction has failed completely. What are the primary causes?
A1: This is the most common issue and can stem from several factors. A systematic approach is best.
-
Cause 1: Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[10][11] Inadequate degassing of your solvent or failure to maintain a positive inert atmosphere (argon or nitrogen) can rapidly kill the catalyst.
-
Cause 2: Inappropriate Ligand Choice: Your substrate is electron-deficient and sterically demanding. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[12][14] These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step. Recommended starting points are XPhos , SPhos , or RuPhos .[12]
-
-
Cause 3: Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][10][15] This is often accelerated by high temperatures, excess water, or certain bases.
Q2: I'm observing significant amounts of the debrominated starting material. What causes this and how can I prevent it?
A2: The formation of 6-chloro-2-(trifluoromethyl)quinoline is a result of a dehalogenation side reaction.
-
Mechanism: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture. This can come from trace water, the solvent (especially alcohols or THF), or certain bases.[4] Subsequent reductive elimination yields the undesired debrominated product.
-
Solution 1: Control Hydride Sources: Use anhydrous solvents and high-purity, dry bases. If using an aqueous base solution, minimize the amount of water.
-
Solution 2: Optimize Ligand and Base: A bulky ligand can sterically shield the palladium center, disfavoring reaction with small hydride donors. Switching to a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) can also suppress this pathway.[15]
-
Q3: How do I choose the optimal catalyst, base, and solvent for this specific substrate?
A3: A screening approach is often necessary, but an educated starting point is crucial. For a challenging substrate like this, a robust system is required.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable source of Pd(0), but can degrade over time.[4] Precatalysts offer superior stability and reproducibility.[12] Typical loading is 1-5 mol%.[17] |
| Ligand | XPhos , SPhos, or RuPhos | Bulky, electron-rich ligands are essential for coupling electron-deficient heteroaryl halides. They accelerate both oxidative addition and reductive elimination.[12][14] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is ideal. K₃PO₄ is an excellent choice, especially under anhydrous or low-water conditions, as it minimizes protodeboronation.[13][15] Cs₂CO₃ is often effective but more expensive.[18] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), 2-MeTHF/H₂O, or Toluene | Aprotic polar solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[4] For water-sensitive substrates, anhydrous toluene with K₃PO₄ is a good alternative.[12] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barriers for these challenging couplings.[12][18] A temperature screen is highly recommended. |
Q4: My reaction is selective for the C-Br bond, but I am also seeing some coupling at the C-Cl position. How can I improve selectivity?
A4: While the C-Br bond is inherently more reactive, over-aggressive conditions can lead to competitive coupling at the C-Cl position.
-
Cause: High temperatures, very long reaction times, or highly active catalyst systems designed for aryl chlorides can overcome the higher activation barrier for C-Cl insertion.[19]
-
Solution 1: Lower the Temperature: The energy difference between C-Br and C-Cl activation is significant. Reducing the reaction temperature (e.g., from 110 °C to 80 °C) can often dramatically improve selectivity. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.
-
Solution 2: Choose a Milder Catalyst System: While bulky, electron-rich ligands are needed, some are too active and are specifically designed to activate C-Cl bonds. If selectivity is an issue, consider a slightly less electron-rich ligand like dppf (in a Pd(dppf)Cl₂ complex), which is often used for selective couplings.[5]
-
Visualizing the Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is key. The following flowchart outlines a systematic approach to identifying and solving the problem.
Optimized Starting Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C4-position of this compound. Optimization of temperature and reaction time may be required for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos ligand to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 10:1 dioxane:water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LCMS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.[7] Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
DeAngelis, A. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
Technical Support Center: Functionalization of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the functionalization of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this versatile but challenging heterocyclic building block. Here, we address common issues encountered during palladium-catalyzed cross-coupling reactions, providing in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments for higher yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which halogen is more reactive?
A: The C4-Bromo bond is significantly more reactive than the C6-Chloro bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[1] This inherent difference allows for selective functionalization at the C4 position while leaving the C6-chloro group untouched for potential subsequent transformations. Achieving high selectivity is dependent on careful control of reaction conditions.
Q2: My reaction is not proceeding. I suspect catalyst poisoning. Is this common with quinoline substrates?
A: Yes, catalyst poisoning is a frequent issue when working with quinoline-based substrates. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle. This is a primary consideration when troubleshooting reactions with little to no product formation. The use of sterically bulky phosphine ligands is a common strategy to mitigate this problem, as they shield the palladium center and disfavor coordination of the quinoline nitrogen.
Q3: What are the most critical parameters to control for a successful coupling reaction with this substrate?
A: The three most critical parameters are:
-
Catalyst System: The choice of palladium precatalyst and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich ligands are often required.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensuring the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation.
-
Reagent Purity: Water and other impurities in solvents, bases, or starting materials can significantly impact the reaction outcome. Using anhydrous solvents and high-purity reagents is essential.
Q4: Can I functionalize the C6-chloro position?
A: Yes, but it requires more forcing conditions than the C4-bromo position. After selectively functionalizing the C4 position, you can target the C6-chloro position in a subsequent reaction. This typically requires a more active catalyst system (e.g., ligands specifically designed for aryl chloride activation like tBuXPhos or SPhos), higher temperatures, and potentially a stronger base. Sequential, selective amination of dihaloquinolines has been successfully demonstrated, highlighting the feasibility of this approach.[2][3]
Troubleshooting Guide: Low Yield & Poor Selectivity
This section provides a structured approach to diagnosing and solving common problems encountered during the functionalization of this compound.
Problem 1: Low or No Conversion of Starting Material
You have set up your Suzuki or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.
Caption: A step-by-step decision tree for troubleshooting low conversion.
-
Cause A: Catalyst Inactivation due to Oxygen
-
Explanation: The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. This is one of the most common failure modes.
-
Solution: Ensure all components are rigorously deoxygenated. Sparge your solvent with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas. A final sparge of the reaction mixture before adding the catalyst is also recommended.
-
-
Cause B: Catalyst Poisoning by Quinoline Nitrogen
-
Explanation: As mentioned in the FAQ, the quinoline nitrogen can bind to the palladium center, inhibiting substrate binding and shutting down catalysis. The electron-withdrawing CF3 group at C2 slightly reduces the basicity of the quinoline nitrogen but does not eliminate this issue.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which prevents the bulky quinoline substrate from coordinating through its nitrogen atom.
-
-
Cause C: Inappropriate Ligand Choice
-
Explanation: The ligand dictates the reactivity and stability of the catalyst. For a challenging substrate like this, with an electron-deficient ring system and potential for catalyst inhibition, a robust ligand is necessary. First-generation ligands like PPh3 are often insufficient.
-
Solution: Use modern biarylphosphine ligands. These have been specifically developed for challenging cross-coupling reactions.[4]
Ligand Type Recommended Ligands Typical Application Buchwald-Type XPhos, SPhos, RuPhos General high-activity for Suzuki & Buchwald-Hartwig Josiphos-Type CYPF-tBu Effective for electron-deficient systems Ferrocene-Based dppf Good general-purpose, but may be less effective here -
-
Cause D: Insufficiently Active Base
-
Explanation: The base plays a crucial role in both the Suzuki (promoting transmetalation) and Buchwald-Hartwig (deprotonating the amine) reactions.[5][6] An inadequate base will stall the catalytic cycle.
-
Solution: For Suzuki couplings, switch from weaker bases like Na2CO3 to stronger, more soluble bases like K3PO4 or Cs2CO3. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like LHMDS or NaOtBu are standard. Ensure the base is finely powdered and anhydrous.
-
Problem 2: Poor Selectivity (Reaction at both C4-Br and C6-Cl)
You are obtaining a mixture of products, with functionalization occurring at both the desired C4 position and the C6 position.
Caption: Oxidative addition at C-Br is kinetically favored over C-Cl.
-
Cause A: Reaction Temperature is Too High
-
Explanation: While higher temperatures can increase the rate of the desired reaction, they also provide the necessary activation energy to overcome the larger barrier for C-Cl bond oxidative addition. This narrows the reactivity gap between the two halogens, leading to a loss of selectivity.
-
Solution: Reduce the reaction temperature. Start at a moderate temperature (e.g., 70-80 °C) and only increase it if the reaction at C4 is too slow. A screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal window for selective transformation.
-
-
Cause B: Catalyst System is Too Active
-
Explanation: Highly active catalyst systems, particularly those designed for aryl chloride couplings, can be aggressive enough to activate the C6-Cl bond, even under milder conditions.
-
Solution: If you are using a highly active ligand like tBuXPhos, consider switching to a slightly less active but still robust ligand like SPhos or even dppf. This can temper the catalyst's reactivity, favoring the more labile C-Br bond. A study on 6-bromo-2-chloroquinoline demonstrated that careful selection of the catalyst and conditions was key to achieving selective amination at the C-Br position.[2]
-
-
Cause C: Prolonged Reaction Time
-
Explanation: If the desired C4-coupling is fast, leaving the reaction for an extended period (e.g., overnight) after full consumption of the C4-bromo starting material can lead to the slow, competing reaction at the C6-chloro position of the product.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the 4-bromo starting material has been fully consumed to prevent over-reaction at the C6 position.
-
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at C4
This is a representative starting point. Optimization will be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K3PO4, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the quinoline.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Buchwald-Hartwig Amination at C4
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu or LHMDS, 1.4 equiv). Note: If using a salt like an amine-HCl, an additional equivalent of base is required.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst & Solvent: In a glovebox, or under a positive flow of argon, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction's progress.
-
Workup & Purification: Follow a standard aqueous workup and silica gel chromatography for purification.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. doi: 10.1021/jo801808r
- Jayaprakash, V., et al. (2010). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3226.
- Asif, M. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
- Chen, H., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1245-1248.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Catino, A. J., & Buchwald, S. L. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(9), 1145.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]
-
ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
National Institutes of Health. (2025). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (2007). Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity of Reactions on 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve precise chemical modifications on this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic strategies.
Introduction: The Challenge of Regioselectivity
This compound presents a unique synthetic challenge due to the presence of two distinct halogen atoms at the C4 and C6 positions. The trifluoromethyl group at C2 significantly influences the electronic properties of the quinoline ring, further complicating selective functionalization. Achieving high regioselectivity in cross-coupling reactions is paramount for the efficient synthesis of target molecules and the avoidance of isomeric mixtures that are often difficult to separate.
The fundamental principle governing selectivity in palladium-catalyzed cross-coupling reactions is the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.[1] This inherent difference in bond strength is the primary lever we can use to control which position reacts preferentially. However, factors such as the choice of catalyst, ligands, base, and solvent can significantly influence the outcome.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
FAQ 1: How can I achieve selective reaction at the C4-Bromo position over the C6-Chloro position?
Symptoms:
-
Formation of a mixture of C4 and C6 substituted products.
-
Significant amounts of di-substituted product.
-
Low overall yield due to competing side reactions.
Core Principle: The C-Br bond is inherently more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. Therefore, reaction conditions should be chosen to exploit this reactivity difference.
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection:
-
Palladium Source: Standard Pd(0) precursors like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are often effective.
-
Ligand Choice: The choice of phosphine ligand is critical. For selective C-Br activation, less sterically demanding and electron-rich ligands can be advantageous. For instance, in Suzuki-Miyaura couplings, traditional triphenylphosphine (PPh₃) or similar ligands often provide good selectivity. In some cases, for challenging substrates, more specialized ligands developed by Buchwald or Hartwig might be necessary.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can significantly enhance selectivity. The activation energy for C-Br bond cleavage is lower than that for the C-Cl bond. By providing just enough thermal energy to overcome the C-Br activation barrier, you can minimize the competing C-Cl activation. Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow.
-
-
Solvent and Base:
Illustrative Workflow: Selective Suzuki-Miyaura Coupling at C4
Caption: Experimental workflow for selective Suzuki coupling at the C4-position.
FAQ 2: I want to functionalize the C6-Chloro position. What strategies can I employ?
Symptoms:
-
The reaction is sluggish or does not proceed at the C6 position.
-
The C4-bromo position reacts first, leading to the wrong product.
Core Principle: To react the less reactive C-Cl bond, you must first functionalize the C4-Br position and then employ more forcing conditions or specialized catalytic systems that can activate the C-Cl bond.
Troubleshooting & Optimization:
-
Sequential Functionalization: This is the most reliable approach.
-
Step 1: Functionalize C4. Use the mild conditions described in FAQ 1 to selectively react at the C4-bromo position. Purify this mono-substituted intermediate.
-
Step 2: Functionalize C6. With the more reactive C4 position now blocked, you can use more forcing conditions to activate the C6-chloro bond. This often requires:
-
Higher Temperatures: Reactions may need to be heated to 100-120 °C or higher.
-
More Active Catalysts: For C-Cl bond activation, highly active catalysts are often required. These typically involve bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups.[3][4] These ligands promote the difficult oxidative addition of aryl chlorides.
-
Stronger Bases: For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are often necessary.
-
-
Illustrative Logic: Sequential Functionalization Strategy
Caption: Logical flow for sequential functionalization of the C4 and C6 positions.
FAQ 3: My Sonogashira coupling is giving me a mixture of products. How can I improve selectivity for the C4 position?
Symptoms:
-
Formation of both C4 and C6-alkynylated products.
-
Significant amounts of di-alkynylated byproduct.
-
Decomposition of starting material under harsh conditions.
Core Principle: Similar to other cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond in Sonogashira couplings.[5][6] The key is to use conditions that are just active enough to couple at the C4 position without activating the C6 position.
Troubleshooting & Optimization:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[7] While effective, it can sometimes lead to side reactions like Glaser coupling (homocoupling of the alkyne).
-
Copper-Free Sonogashira: For sensitive substrates, a copper-free Sonogashira coupling can be beneficial. This often requires a more active palladium catalyst/ligand system but can provide cleaner reactions.
-
Temperature Control: This is a critical parameter. Running the reaction at room temperature or slightly above is often sufficient for the reactive C-Br bond and helps to prevent reaction at the C-Cl bond.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[7] The choice of base can influence the reaction rate and should be optimized.
Table 1: General Conditions for Regioselective Cross-Coupling Reactions
| Reaction Type | Target Position | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | C4-Br | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 60-80 | Lower temperatures favor mono-substitution. |
| Buchwald-Hartwig | C4-Br | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-100 | Selectivity can be high due to C-Br reactivity. |
| Sonogashira | C4-Br | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | RT - 50 | Use of CuI co-catalyst is common.[5] |
| Suzuki-Miyaura | C6-Cl | Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 100-120 | Requires more active catalyst system after C4 is functionalized. |
| Buchwald-Hartwig | C6-Cl | Pd₂(dba)₃ | Buchwald Ligands | NaOtBu, LHMDS | Dioxane | 100-110 | Strong base and highly active ligand are crucial for C-Cl activation.[8] |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a reliable method for the selective arylation of the C4-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-2-(trifluoromethyl)quinoline.
Protocol 2: Sequential Buchwald-Hartwig Amination at the C6-Position
This protocol assumes you have already functionalized the C4 position and have the 4-substituted-6-chloro-2-(trifluoromethyl)quinoline intermediate.
Materials:
-
4-Aryl-6-chloro-2-(trifluoromethyl)quinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill with an inert gas.
-
Add toluene and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, add the 4-aryl-6-chloro-2-(trifluoromethyl)quinoline, the amine, and NaOtBu.
-
Add the pre-formed catalyst solution to the flask containing the substrate mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 4-aryl-6-amino-2-(trifluoromethyl)quinoline product.
Conclusion
Achieving regioselectivity in reactions on this compound is a solvable challenge that hinges on the careful manipulation of reaction conditions to exploit the inherent differences in C-Br and C-Cl bond reactivity. By systematically optimizing the catalyst, ligands, temperature, and reagents, researchers can selectively functionalize either the C4 or C6 position with high precision. This guide provides a foundation for troubleshooting and developing robust synthetic procedures for this valuable chemical scaffold.
References
- BenchChem Technical Support Center.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this highly functionalized heterocyclic compound. Crude this compound, a key building block in pharmaceutical and agrochemical research, often presents unique purification challenges due to its specific chemical properties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Section 1: Initial Assessment & Common Impurities
Before attempting purification, a thorough analysis of the crude material is critical. The choice of purification strategy is dictated by the nature and quantity of the impurities present.
Q1: What are the first steps to assess the purity of my crude this compound?
A1: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for initial assessment. It helps visualize the number of components, estimate their relative polarities, and select a suitable solvent system for column chromatography. Use a non-polar to moderately polar mobile phase, such as a hexane/ethyl acetate gradient, and visualize the spots under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating quinoline derivatives.[1][2] This will provide the purity percentage and reveal the presence of closely-eluting impurities that may not be resolved by TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities. In the ¹H NMR spectrum, look for unexpected signals in the aromatic region or the absence of expected signals. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group, which should appear as a singlet.[3]
Q2: What are the most common impurities I should expect?
A2: Impurities are typically byproducts of the synthetic route used. Common synthetic methods for quinoline cores include the Pfitzinger or Skraup reactions, followed by halogenation steps.[3] Potential impurities include:
-
Starting Materials: Unreacted precursors, such as the corresponding aniline derivative.
-
Isomeric Byproducts: Regioisomers formed during the bromination or chlorination steps (e.g., 8-bromo or 5-chloro isomers).
-
Dehalogenated Species: Loss of bromine or chlorine can occur under certain reaction or workup conditions.
-
Hydrolyzed Products: If the synthesis involves a precursor like a 4-hydroxyquinoline, incomplete conversion can leave this more polar impurity.
-
Solvent Adducts and Reagent Residues: Residual high-boiling solvents (e.g., DMF, Ph₂O) or reagents can be present.
| Impurity Type | Likely Origin | Key Characteristics | Recommended Primary Removal Method |
| Starting Materials (Anilines) | Incomplete reaction | More polar, basic | Column Chromatography, Acid Wash |
| Isomeric Byproducts | Lack of regioselectivity | Similar polarity to product | Column Chromatography, Recrystallization |
| Dehalogenated Species | Reductive side reactions | Slightly more polar | Column Chromatography |
| 4-Hydroxy Precursor | Incomplete chlorination/bromination | Significantly more polar, acidic | Column Chromatography, Base Wash |
| High-Boiling Solvents | Inadequate removal post-reaction | Varies | High-Vacuum Distillation, Recrystallization |
Section 2: Troubleshooting Guide for Purification
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Q3: My compound streaks badly on a silica gel TLC plate and gives poor separation in the column. What's happening and how do I fix it?
A3: This is a classic issue with quinoline derivatives. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to "tailing" or "streaking," which results in broad peaks and poor separation.
The Solution: Neutralize the Stationary Phase.
The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). This is the most common and effective method.[4]
-
Pyridine: Can be used as an alternative to TEA in similar concentrations.
-
Pre-treatment: You can also neutralize the silica gel by preparing the slurry for the column in an eluent that already contains the amine before packing.[4]
Q4: I'm concerned my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A4: The trifluoromethyl group is electron-withdrawing, which can make the quinoline ring susceptible to nucleophilic attack, and the acidic environment of silica gel can sometimes catalyze decomposition.[5]
Confirmation of Decomposition:
-
2D TLC Test: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will simply move to a new position along the diagonal. If it decomposes, you will see new spots appearing off the diagonal.[5]
Alternative Purification Strategies:
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for basic compounds.[4] Use neutral or basic alumina to avoid decomposition. You will likely need to re-optimize your solvent system, as compound mobility can differ significantly from silica.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be highly effective.[4] Elute with a polar mobile phase like methanol/water or acetonitrile/water.
-
-
Minimize Contact Time: If you must use silica, work quickly. Use flash column chromatography with applied pressure to minimize the time your compound spends on the column.[5]
Q5: My product is a persistent oil or wax and I cannot get it to crystallize. What should I do?
A5: The presence of the bulky trifluoromethyl group can disrupt crystal lattice packing, making crystallization difficult.[3] If direct crystallization from a single solvent fails, try these methods:
-
Solvent/Anti-Solvent System: Dissolve your oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a non-solvent (an "anti-solvent") in which your product is insoluble (e.g., hexane, pentane) dropwise until the solution becomes cloudy. Let it stand, or gently warm it to redissolve and then cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the solution to induce crystallization.
-
High-Vacuum: Small amounts of residual solvent can prevent crystallization. Place the oil under a high vacuum for several hours to remove any volatile impurities.
-
Purify Further: If all else fails, it is likely that a persistent impurity is inhibiting crystallization. The best course of action is to re-purify the material using column chromatography with a very shallow gradient to achieve better separation.
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to mitigate the common issues of tailing and decomposition associated with quinoline derivatives on silica gel.
1. Preparation:
- TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Find a ratio where the desired compound has an Rf value of approximately 0.2-0.3.
- Eluent Preparation: Prepare your chosen eluent and add 1% triethylamine (TEA) by volume. For example, for 1 L of eluent, add 10 mL of TEA. 2. Column Packing:
- Prepare a slurry of silica gel in the TEA-modified eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
- Add a thin layer of sand on top of the packed silica to prevent disturbance. 3. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6] This technique provides superior resolution compared to wet loading.
- Wet Loading: If dry loading is not feasible, dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.[6] 4. Elution and Fraction Collection:
- Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
- Collect fractions of a consistent volume. 5. Analysis:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This method is ideal for purifying solid crude material when impurities have different solubility profiles. A related compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, has been successfully recrystallized from an ethanol/water mixture.[3]
1. Solvent Selection:
- Place a small amount of your crude solid in a test tube.
- Add a potential solvent dropwise while heating gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.
- Test solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane. 2. Procedure:
- Dissolve the crude solid in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the clear solution to cool slowly to room temperature. Do not disturb the flask.
- Once crystals have formed, cool the flask further in an ice bath to maximize the yield. 3. Isolation and Drying:
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under a vacuum.
Section 4: Visual Workflows & Diagrams
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// Edges start -> assess; assess -> is_solid; is_solid -> is_high_purity [label="Yes"]; is_solid -> column_chrom [label="No (Oil/Wax)"]; is_high_purity -> recrystallize [label="Yes"]; is_high_purity -> column_chrom [label="No"]; column_chrom -> check_stability; check_stability -> is_stable; is_stable -> silica_col [label="Yes"]; is_stable -> alt_col [label="No (Decomposes)"]; recrystallize -> final_product; silica_col -> final_product; alt_col -> final_product; } dot Caption: Decision tree for selecting a purification method.
// Edges prep_eluent -> prep_slurry; prep_slurry -> pack_column; pack_column -> load_sample [lhead=cluster_run]; load_sample -> elute; elute -> collect; collect -> analyze_tlc [lhead=cluster_analysis]; analyze_tlc -> combine; combine -> evaporate; } dot Caption: Workflow for optimized flash column chromatography.
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3. Benchchem.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
- Common Challenges and Fixes in Specialty Chemical Applications. Tristar Intermediates.
- Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. RA College.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- LC Purification Troubleshooting Guide. Waters Corporation.
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH.
- Troubleshooting Guide. Phenomenex.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals.
- This compound (C10H4BrClF3N). PubChemLite.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- This compound. Echemi.
- 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline. Matrix Scientific.
- This compound. Sigma-Aldrich.
- 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3. ChemicalBook.
- This compound. Sigma-Aldrich.
- This compound (CAS No. 18706-32-6) SDS.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.
- Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- The Journal of Organic Chemistry. ACS Publications - American Chemical Society.
- Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline. Sigma-Aldrich.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- 18706-32-6|this compound. BLDpharm.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
Sources
Preventing dehalogenation side reactions in quinoline chemistry
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center for quinoline chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dehalogenation during the functionalization of haloquinolines. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you optimize your synthetic routes.
Dehalogenation, the undesired replacement of a halogen atom with hydrogen, is a frequent cause of reduced yields and complex purification challenges in palladium-catalyzed cross-coupling reactions. This is particularly prevalent with electron-deficient heteroaromatics like quinolines.[1][2] The quinoline nitrogen can further complicate matters by coordinating with the palladium catalyst, influencing its reactivity and promoting side reactions.[2]
This guide provides a structured approach to understanding and preventing dehalogenation in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic understanding and established protocols.
High Percentage of Dehalogenated Quinoline in Suzuki-Miyaura Coupling
Problem: You are observing a significant amount of the dehalogenated quinoline byproduct alongside your desired coupled product.
Potential Causes & Solutions:
-
Inappropriate Ligand Selection: The ligand is crucial in stabilizing the palladium catalyst and promoting the desired reductive elimination over the dehalogenation pathway.
-
Explanation: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway.[3]
-
Solution: Switch to bulkier, more electron-rich monophosphine ligands like XPhos or SPhos. For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[3][4]
-
-
Incorrect Base: The base can be a source of hydrides or may not be optimal for the transmetalation step.
-
Explanation: Strong bases can react with protic solvents or trace water to generate palladium-hydride species, which are key intermediates in the dehalogenation process.[2][5]
-
Solution: Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if possible, especially when using alcohol solvents.[3]
-
-
Sub-optimal Solvent Choice: The solvent can act as a hydride source.
-
Explanation: Protic solvents like alcohols can be a direct source of hydrides for the formation of Pd-H species.[5]
-
Solution: Utilize aprotic solvents such as toluene, dioxane, or THF. If a protic solvent is necessary, consider using a mixed solvent system and ensure all reagents are rigorously dried if anhydrous conditions are intended.[3]
-
-
Presence of Water: Excess water can be a proton source leading to dehalogenation.
-
Explanation: Water can react with the palladium complex or the base to generate species that facilitate hydrodehalogenation.[2]
-
Solution: If aiming for anhydrous conditions, ensure all glassware, reagents, and solvents are thoroughly dried. In aqueous systems, carefully optimize the water ratio.
-
Comparative Data for Suzuki Coupling of 3-Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield, but dehalogenation can be a concern with more reactive substrates.[3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85 | Dppf can be effective in suppressing dehalogenation compared to PPh₃.[6] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally very effective for challenging heteroaromatic substrates.[3] |
Dehalogenation in Buchwald-Hartwig Amination of Haloquinolines
Problem: Your Buchwald-Hartwig amination of a haloquinoline is resulting in a significant amount of the corresponding quinoline.
Potential Causes & Solutions:
-
Ligand Choice: As with Suzuki coupling, the ligand plays a critical role.
-
Explanation: The formation of a stable L₂Pd(Ar)(NR₂) complex is key to promoting C-N bond-forming reductive elimination over β-hydride elimination, which can lead to dehalogenation.[7] Bulky, electron-rich ligands favor the desired pathway.[8]
-
Solution: Employ sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands.[3][8] Precatalysts like G3-XPhos can offer improved stability and reactivity.[3]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent.
-
Explanation: Strong, non-coordinating bases are generally preferred to facilitate the deprotonation of the amine without promoting side reactions.
-
Solution: Strong alkoxide bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[3][9]
-
-
Solvent Effects: The solvent can influence catalyst stability and reactivity.
-
Explanation: Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Solution: Toluene, dioxane, and THF are common choices.[3]
-
Hydrodehalogenation during Sonogashira Coupling of Haloquinolines
Problem: You are observing the reduction of your haloquinoline starting material during a Sonogashira coupling reaction.
Potential Causes & Solutions:
-
Reaction Temperature: High temperatures can promote side reactions.
-
Explanation: While higher temperatures can be necessary for less reactive halides, they can also increase the rate of dehalogenation and alkyne homocoupling (Glaser coupling).[10]
-
Solution: Carefully optimize the reaction temperature. It may be possible to achieve good conversion at a lower temperature with a more active catalyst system.
-
-
Catalyst System: The choice of palladium source and the presence of a copper co-catalyst can be influential.
-
Explanation: The standard Sonogashira conditions involve both palladium and copper catalysts.[11] In some cases, copper-free conditions can be advantageous.
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider a copper-free protocol, which may require a different ligand and base combination.[12]
-
-
Base and Solvent: The amine base can also serve as the solvent.
-
Explanation: The amine base is crucial for the catalytic cycle.[11] However, its purity and the presence of impurities can affect side reactions.
-
Solution: Use a high-purity amine base/solvent like triethylamine or diisopropylamine. Ensure it is properly degassed.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated quinoline (Ar-H) and regenerate the palladium catalyst.[2]
Q2: Why are haloquinolines particularly susceptible to dehalogenation?
A2: N-heterocyclic halides, such as haloquinolines, are generally more prone to dehalogenation than their carbocyclic analogues.[2] This is due to the electron-deficient nature of the quinoline ring, which makes the carbon-halogen bond more susceptible to oxidative addition and subsequent side reactions. Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, which can alter its electronic properties and reactivity, sometimes favoring the dehalogenation pathway.[2]
Q3: Which halogen is most susceptible to dehalogenation on a quinoline ring?
A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2] Iodoquinolines are the most reactive in both the desired coupling and the undesired dehalogenation. Chloroquinolines are the least reactive and often require more forcing conditions and specialized catalyst systems, which can sometimes also increase the likelihood of side reactions.[1]
Q4: Can the position of the halogen on the quinoline ring influence the rate of dehalogenation?
A4: Yes, the position of the halogen can have a significant impact. For example, halogens at the C2 and C4 positions are activated by the adjacent nitrogen atom, which can increase their reactivity in oxidative addition.[13] This increased reactivity can sometimes lead to a higher propensity for side reactions like dehalogenation if the subsequent steps in the catalytic cycle are not efficient. Conversely, halogens at other positions may be less reactive and require more forcing conditions, which can also promote side reactions.
Q5: How can I minimize dehalogenation when scaling up my reaction?
A5: When scaling up, efficient mixing and heat transfer become critical. Ensure vigorous stirring to prevent localized overheating, which can promote side reactions. A gradual addition of reagents might also be beneficial. It is also advisable to re-optimize the reaction conditions on a small scale before proceeding to a larger scale, paying close attention to the catalyst loading and reaction time.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline with Minimal Dehalogenation
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid
-
Pd(OAc)₂
-
XPhos
-
K₃PO₄ (finely ground and dried)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%) in anhydrous toluene (2 mL). Briefly stir this mixture and then add it to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL) to the Schlenk flask.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Dehalogenation Pathway
Caption: A decision tree for troubleshooting dehalogenation side reactions.
References
-
Macmillan, D. W. C., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem., 69, 3173-3180. [Link]
-
MDPI. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. [Link]
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem., 82(1), 157-169. [Link]
-
MDPI. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(11), 3329. [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 12(1), 1. [Link]
-
PubMed Central. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(22), 6982. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Royal Society of Chemistry. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(3), 859-865. [Link]
-
PubMed Central. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Curr. Org. Chem., 19(8), 738-758. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem., 72(9), 3606-3607. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. [Link]
-
Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 126-131. [Link]
-
PubMed Central. (2016). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Acc. Chem. Res., 49(10), 2246-2257. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2022). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. [Link]
-
ResearchGate. (2009). Ion Sequestration, Solvent Extraction and Antimicrobial Behavior of Quinoline Functionalized Chitosan. [Link]
-
PubMed. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. J. Org. Chem., 89(2), 1058-1063. [Link]
-
ResearchGate. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Recent Developments in Palladium‐Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction
Welcome to the technical support guide for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS No. 18706-32-6). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Based on its structure—a halogenated, trifluoromethylated quinoline—this molecule is expected to be highly lipophilic and possess low aqueous solubility. Physicochemical predictors estimate a high partition coefficient (XLogP3: 4.4), suggesting a preference for non-polar environments and confirming its hydrophobic nature. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome solubility issues, ensuring the successful progression of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Reference Data
| Solvent | Class | Polarity Index | Boiling Point (°C) |
|---|---|---|---|
| Hexane | Non-Polar | 0.1 | 69 |
| Toluene | Aromatic | 2.4 | 111 |
| Diethyl Ether | Ether | 2.8 | 35 |
| Dichloromethane (DCM) | Halogenated | 3.1 | 40 |
| Tetrahydrofuran (THF) | Ether | 4.0 | 66 |
| Ethyl Acetate | Ester | 4.4 | 77 |
| Acetone | Ketone | 5.1 | 56 |
| Acetonitrile (ACN) | Nitrile | 5.8 | 82 |
| 2-Propanol (IPA) | Polar Protic (Alcohol) | 3.9 | 82 |
| Ethanol | Polar Protic (Alcohol) | 4.3 | 78 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 |
References
- American Pharmaceutical Review.
- ResearchGate.
- ResearchGate.
- Chemistry LibreTexts.
- Slideshare.
- Benchchem.
- Echemi.
- ResearchGate.
- Google Patents.
- ResearchGate.
- Pharma Excipients.
- Indian Journal of Pharmaceutical Sciences.
- Chemeo.
- Shandong IRO Chelating Chemical Co., Ltd.
- WuXi AppTec.
- Sygnature Discovery.
- AAT Bioquest.
- YouTube.
- PhytoTech Labs.
- Chemistry Stack Exchange.
- LinkedIn.
- Wikipedia.
- ResearchGate.
- Taylor & Francis.
- ResearchGate.
- PubChem.
- ChemSrc.
- YouTube.
- Bitesize Bio.
- PubChemLite.
- Sigma-Aldrich.
- BenchChem.
Technical Support Center: Navigating the Chemistry of Trifluoromethylated Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethylated quinolines. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to ensure the stability and integrity of your compounds during experimental procedures. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience.
The introduction of a trifluoromethyl (-CF3) group to the quinoline scaffold is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and biological activity.[1][2][3] However, the unique electronic properties of the -CF3 group also introduce specific chemical sensitivities. Understanding these is critical to avoiding unwanted side reactions and compound degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered when working with trifluoromethylated quinolines. The Q&A format is designed to help you quickly identify and resolve potential problems in your experimental workflow.
FAQ 1: Stability Under Basic Conditions
Question: I am planning a reaction that involves a strong base. How stable is the trifluoromethyl group on my quinoline to basic conditions? Could it be hydrolyzed to a carboxylic acid?
Answer: The stability of the trifluoromethyl group under basic conditions is a valid concern and depends on the reaction conditions and the position of the -CF3 group on the quinoline ring.
Causality and Mechanism: The carbon atom of the trifluoromethyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. Under strongly basic conditions, particularly with hydroxide ions in aqueous or protic solvents and at elevated temperatures, the -CF3 group can undergo nucleophilic attack, leading to stepwise hydrolysis to a carboxylic acid.[4][5] The proposed mechanism involves the initial attack of a hydroxide ion on the carbon of the -CF3 group, followed by the elimination of a fluoride ion. This process is repeated twice more, ultimately yielding a carboxylic acid upon acidification.
Troubleshooting and Recommendations:
-
Avoid Strong Aqueous Bases at High Temperatures: Whenever possible, avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide at elevated temperatures for extended periods.
-
Use Non-Nucleophilic Organic Bases: For reactions requiring a base, consider using non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) in anhydrous organic solvents.
-
Monitor Reactions Carefully: If the use of a strong base is unavoidable, run the reaction at the lowest possible temperature and for the shortest possible time. Monitor the reaction progress closely by TLC or LC-MS to check for the formation of more polar byproducts, which could indicate hydrolysis to the corresponding carboxylic acid.
FAQ 2: Reactivity with Nucleophiles
Question: I am performing a nucleophilic aromatic substitution (SNAr) on a halo-trifluoromethylquinoline. Will the trifluoromethyl group itself be displaced, or will it influence the substitution of the halogen?
Answer: The trifluoromethyl group is a very poor leaving group and is generally not displaced in SNAr reactions. Instead, its strong electron-withdrawing nature activates the quinoline ring, making it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the -CF3 group.[6]
Causality and Mechanism: The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing -CF3 group helps to stabilize this intermediate, thereby lowering the activation energy for its formation and accelerating the reaction. The substitution will occur at the position of the leaving group (e.g., a halogen) that allows for the most stable Meisenheimer complex.
Troubleshooting and Recommendations:
-
Positional Activation: Be aware that the -CF3 group will significantly activate the ring for SNAr. If you have a leaving group at a position activated by the -CF3 group (typically C2 or C4 on the quinoline ring), the reaction is likely to be facile.
-
Choice of Nucleophile: While the -CF3 group is not typically displaced, highly reactive and hard nucleophiles, such as organolithium reagents, may lead to complex and undesired side reactions. It is advisable to use softer nucleophiles when possible.
-
Control of Reaction Conditions: To avoid potential side reactions, it is best to carry out SNAr reactions at the lowest temperature that allows for a reasonable reaction rate.
FAQ 3: Stability Towards Reducing Agents
Question: I need to reduce another functional group on my trifluoromethylated quinoline. Will common reducing agents like LiAlH₄ or NaBH₄ affect the trifluoromethyl group?
Answer: The trifluoromethyl group is generally resistant to reduction by common metal hydride reagents like sodium borohydride (NaBH₄) under standard conditions.[7] However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can, under certain conditions, lead to defluorination or reduction of the -CF3 group.[8]
Causality and Mechanism: The reduction of a trifluoromethyl group is a challenging transformation due to the strength of the C-F bonds. However, it has been shown that trifluoromethyl arenes can be reduced to the corresponding methyl arenes using LiAlH₄ in the presence of a niobium(V) chloride catalyst.[8] This suggests that while direct reduction is difficult, it is not impossible, especially with Lewis acidic activation. Photoredox catalysis has also been shown to effect hydrodefluorination of -CF3 to -CF2H on electron-deficient aromatic rings.[4][9][10]
Troubleshooting and Recommendations:
| Reducing Agent | Potential Issues & Recommendations |
| Sodium Borohydride (NaBH₄) | Generally considered safe for use in the presence of -CF3 groups. It is the preferred reagent for the reduction of aldehydes and ketones when a -CF3 group is present.[7] |
| Lithium Aluminum Hydride (LiAlH₄) | Use with caution. While it may be tolerated in some cases, there is a risk of defluorination, especially at elevated temperatures or with prolonged reaction times. If LiAlH₄ is necessary, perform the reaction at low temperatures (e.g., 0 °C to -78 °C) and monitor carefully. Consider using a less reactive hydride reagent if possible. |
| Catalytic Hydrogenation | The -CF3 group is generally stable to catalytic hydrogenation conditions used for the reduction of the quinoline ring or other functional groups. |
Experimental Protocol: Selective Reduction of a Ketone in the Presence of a Trifluoromethyl Group
-
Dissolve the trifluoromethylated quinoline containing the ketone functionality in a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
FAQ 4: Stability Under Oxidative Conditions
Question: Can I perform an oxidation reaction on my trifluoromethylated quinoline without affecting the -CF3 group? For example, can I N-oxidize the quinoline nitrogen?
Answer: The trifluoromethyl group is highly resistant to oxidation due to the strong C-F bonds and the high oxidation state of the carbon atom.[3] Therefore, it is generally stable to many common oxidizing agents. N-oxidation of the quinoline nitrogen can typically be achieved without affecting the -CF3 group.
Causality and Mechanism: The oxidation of a quinoline ring with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions can lead to the cleavage of the benzene ring to form a pyridine-2,3-dicarboxylic acid (quinolinic acid).[11][12] However, milder oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the nitrogen atom of the quinoline ring to form the corresponding N-oxide.[10]
Troubleshooting and Recommendations:
-
For N-oxidation: Use a peroxy acid such as m-CPBA in a chlorinated solvent like dichloromethane (DCM) at or below room temperature. This is a reliable method for the N-oxidation of quinolines that should not affect the trifluoromethyl group.[10]
-
Avoid Harsh Oxidizing Conditions: Be cautious when using strong oxidizing agents like KMnO₄, especially under harsh conditions (e.g., high temperatures, strong acidity), as this can lead to the degradation of the quinoline ring system.
Experimental Protocol: N-oxidation of a Trifluoromethylated Quinoline
Caption: Workflow for the N-oxidation of a trifluoromethylated quinoline.
FAQ 5: Interaction with Lewis Acids
Question: I am considering a reaction that uses a Lewis acid. Could the Lewis acid interact with the fluorine atoms of the trifluoromethyl group and cause decomposition?
Answer: While strong Lewis acids can interact with fluorine atoms, the C-F bonds of a trifluoromethyl group are generally not labile enough to be cleaved by common Lewis acids under typical reaction conditions. The primary interaction of a Lewis acid with a trifluoromethylated quinoline will be coordination to the lone pair of electrons on the quinoline nitrogen.
Causality and Mechanism: The lone pair on the quinoline nitrogen is the most Lewis basic site in the molecule. Therefore, a Lewis acid will preferentially coordinate to the nitrogen. This coordination can further activate the quinoline ring towards certain reactions. There is little evidence to suggest that common Lewis acids like BF₃·OEt₂ or AlCl₃ will cause the decomposition of the trifluoromethyl group under standard organic synthesis conditions.
Recommendations:
-
Standard Use: You can generally use common Lewis acids in reactions involving trifluoromethylated quinolines without concern for the degradation of the -CF3 group.
-
Stoichiometry: Be mindful of the stoichiometry of the Lewis acid, as it will likely coordinate to the quinoline nitrogen. This may require using a stoichiometric amount of the Lewis acid if you want it to activate another part of the molecule.
FAQ 6: Thermal Stability
Question: How stable are trifluoromethylated quinolines to heat? Are there specific decomposition temperatures I should be aware of?
Answer: Trifluoromethylated quinolines generally exhibit good thermal stability.[1][13] The strong C-F bonds contribute to the overall robustness of the molecule at elevated temperatures. However, like any organic molecule, they will decompose at very high temperatures.
Data and Recommendations:
-
General Stability: Many trifluoromethylated quinolines are stable at temperatures well above 100 °C. For example, some derivatives have been shown to be stable up to 90 °C with slow decomposition occurring at higher temperatures.[13]
-
Distillation: Purification by distillation under reduced pressure is often possible for liquid trifluoromethylated quinolines, indicating good thermal stability.
-
Thermolysis: At very high temperatures, such as those used in pyrolysis, fluorinated polymers can decompose to form various smaller fluorinated compounds.[14][15] While specific data for trifluoromethylated quinolines is scarce, it is reasonable to assume that extreme temperatures will lead to fragmentation of the molecule.
-
DSC Analysis: If thermal stability is a critical parameter for your application, it is recommended to perform a Differential Scanning Calorimetry (DSC) analysis to determine the exact decomposition temperature of your specific compound.
Summary of Incompatible Conditions
The following table provides a quick reference to the conditions that should be approached with caution when working with trifluoromethylated quinolines.
| Condition | Potential Issue | Recommendation |
| Strong Aqueous Base (e.g., NaOH, KOH) at High Temperature | Hydrolysis of the -CF3 group to a carboxylic acid.[4][5] | Use non-nucleophilic organic bases in anhydrous solvents. If unavoidable, use low temperatures and short reaction times. |
| Strong Reducing Agents (e.g., LiAlH₄) | Potential for defluorination or reduction of the -CF3 group.[8] | Prefer milder reducing agents like NaBH₄. If LiAlH₄ is necessary, use low temperatures and monitor the reaction closely. |
| Strong Oxidizing Agents (e.g., KMnO₄) | Degradation of the quinoline ring system.[11][12] | Use milder, more selective oxidizing agents like m-CPBA for reactions such as N-oxidation.[10] |
| Organolithium Reagents | Can act as strong bases or nucleophiles, potentially leading to complex side reactions. | Use with caution and at low temperatures. Consider Grignard reagents as a potentially milder alternative. |
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting unexpected results in reactions involving trifluoromethylated quinolines.
Caption: Troubleshooting decision tree for reactions with trifluoromethylated quinolines.
References
-
Fuchibe, K., Ohshima, Y., Mitomi, K., & Akiyama, T. (2007). Niobium-Catalyzed Reduction of Trifluoromethyl Arenes with Lithium Aluminum Hydride. Organic Letters, 9(8), 1497–1499. [Link]
-
Le, C., Yilmaz, G., Jamison, C. R., & Stephenson, C. R. J. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9181–9187. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., Kumar, A., Diskin-Posner, Y., Mahammed, A., & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
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Pautrot, F., et al. (2025). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 46(3), e2400710. [Link]
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Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]
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Li, G., et al. (n.d.). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation between anilines and. RSC. [Link]
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Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811. [Link]
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Pordea, A. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). MDPI. [Link]
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Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
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α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024). PubMed. [Link]
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Prakash, G. K. S., et al. (2015). Lewis Acid Catalyzed Condensation-Cyclization Cascade: Direct Synthesis of Di/Trifluoromethyl-1,2,3,4-tetrahydroquinazolines. Chemistry – A European Journal, 21(28), 10148-10151. [Link]
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Sosnovskikh, V. Y., Usachev, B. I., Sevenard, D. V., & Röschenthaler, G.-V. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779-784. [Link]
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Chalyk, B. A., et al. (n.d.). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. ResearchGate. [Link]
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J. C. Martins, J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(24), 8943. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
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Oxidation of quinoline with kmno4. (2024). Brainly.in. [Link]
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Douglas, J. T., et al. (2015). Innate C-H trifluoromethylation of heterocycles. PNAS, 112(5), 1307-1312. [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1475–1486. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). ResearchGate. [Link]
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A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]
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Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139-145. [Link]
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Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2025). Manufacturer's Website. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Weizmann Institute of Science. [Link]
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Beier, P., et al. (2011). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 9(18), 6331-6337. [Link]
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MOC. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
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Strekowski, L., Zhang, J., Sączewski, J., & Wolińska, E. (2015). Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. Heterocyclic Communications, 21(3), 145-151. [Link]
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Pina, S. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]
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What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? (2025). Filo. [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 957-987. [Link]
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Direct trifluoromethylation of a quinoline. (n.d.). ResearchGate. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
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Lithium aluminium hydride. (n.d.). In Wikipedia. [Link]
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Quinoline on oxidation withacidified KMnO4 followed bydecarboxylation givesAnswerA. DecahydroquinolineB. (2021). Brainly.in. [Link]
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MOC. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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MOC. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
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Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
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Pan, Q., Wang, J., Wang, Q., Li, H., & Wu, Y. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099-4103. [Link]
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Billard, T. (2024). A journey into trifluoromethylchalcogenation: some reagents from Lyon. Comptes Rendus. Chimie, 27(S1), 1-17. [Link]
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Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Refubium - Freie Universität Berlin. [Link]
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Barata-Vallejo, S., & Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 19(6), 527-545. [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
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Technical Support Center: Large-Scale Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the large-scale synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This document provides practical, in-depth guidance to navigate the complexities of scaling up the production of this important fluorinated quinoline derivative. As a key intermediate in pharmaceutical and agrochemical research, ensuring a robust and reproducible large-scale synthesis is critical. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: Several synthetic strategies exist for quinoline derivatives, but for large-scale synthesis, the choice is often dictated by factors such as starting material cost, reaction robustness, and scalability. The most prevalent routes include modifications of the Combes, Pfitzinger, and Friedländer syntheses.[1][2][3]
-
Combes Synthesis: This involves the reaction of a substituted aniline with a β-diketone. For this specific molecule, a common starting point would be 4-bromo-2-chloroaniline reacting with a trifluoromethyl-β-diketone, followed by acid-catalyzed cyclization.[2]
-
Pfitzinger Reaction: This route utilizes isatin or a substituted isatin, which reacts with a carbonyl compound containing an α-methylene group to form a quinoline-4-carboxylic acid, which can then be further modified.[3][4]
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group.[1][5] While versatile, the availability of the appropriately substituted 2-aminoaryl ketone can be a limiting factor on a large scale.
For industrial-scale production, continuous flow reactors are increasingly being adopted to optimize parameters like residence time and improve heat management, leading to higher purity and throughput.[6]
Q2: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
A2: Safety is paramount in any chemical synthesis, especially during scale-up. For this compound, specific hazards need to be addressed:
-
Toxicity: The target compound is classified as acutely toxic if swallowed (GHS06). Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood or a contained environment.
-
Reagent Hazards: Many reagents used in quinoline synthesis are hazardous. For example, phosphorus oxychloride (POCl3), often used for chlorination, is highly corrosive and reacts violently with water.[9] Strong acids like sulfuric acid, used in cyclization steps, are also highly corrosive.[10]
-
Exothermic Reactions: The cyclization steps in many quinoline syntheses can be highly exothermic.[10][11] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[12] This can lead to runaway reactions if not properly controlled. The use of jacketed reactors with precise temperature control is essential.
Always consult the Safety Data Sheet (SDS) for all reagents and the final product before commencing any work.[7][13]
Q3: How can I improve the yield and purity of my final product on a large scale?
A3: A drop in yield and purity during scale-up is a common challenge.[12] To mitigate this, consider the following:
-
Raw Material Quality: Ensure the purity and consistency of your starting materials. Impurities in the initial reagents can have a magnified negative impact on a larger scale.[12]
-
Reaction Conditions Optimization: Re-optimize parameters such as temperature, reaction time, and catalyst loading for the larger scale. What works in a round-bottom flask may not be optimal in a large reactor.
-
Mixing Efficiency: Inefficient stirring in large reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions.[12] Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller.[12]
-
Purification Strategy: While column chromatography is common in the lab, it is often not practical for large-scale purification. Recrystallization is a more scalable and economical method.[6][12] A suitable solvent system, such as ethanol/water, should be developed.[6]
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step
Symptom: The reaction to form the quinoline ring provides a significantly lower yield than expected from small-scale experiments.
| Potential Cause | Suggested Solution |
| Inefficient Heat Transfer | The cyclization is often exothermic. On a large scale, poor heat dissipation can lead to side reactions. Use a jacketed reactor with a reliable temperature control unit. Consider a semi-batch approach where one reactant is added portion-wise to control the exotherm.[12] |
| Suboptimal Catalyst Activity | The catalyst may be degrading or not dispersing effectively in the larger volume. Ensure the catalyst is fresh and consider using a higher loading or a more robust catalyst. For some syntheses, milder and more efficient catalytic systems like ionic liquids or nanocatalysts have been shown to improve yields.[5] |
| Incomplete Reaction | The reaction may require a longer time on a larger scale. Monitor the reaction progress closely using techniques like TLC or HPLC and extend the reaction time if necessary.[5] |
Problem 2: Formation of Tarry Byproducts
Symptom: A significant amount of black, tarry material is formed during the reaction, complicating the workup and purification.
Causality and Troubleshooting Workflow
Caption: Troubleshooting tar formation in quinoline synthesis.
Tar formation is a common issue in reactions like the Skraup synthesis due to the harsh acidic and oxidizing conditions.[10] To minimize this:
-
Control the Exotherm: As mentioned, uncontrolled temperature spikes can lead to polymerization.
-
Use a Moderator: In Skraup-type reactions, adding ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[10][11]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[10]
Problem 3: Poor Regioselectivity during Halogenation
Symptom: During the bromination or chlorination steps, a mixture of isomers is formed, leading to a difficult separation and reduced yield of the desired product.
Controlling Regioselectivity
Caption: Key factors for controlling halogenation regioselectivity.
The quinoline ring has multiple positions susceptible to electrophilic substitution.[14] Achieving the desired 4-bromo-6-chloro substitution pattern requires careful control:
-
Order of Halogenation: The order in which the halogens are introduced is critical. The electronic properties of the existing substituents will direct the position of the next halogenation.
-
Protecting Groups: In some cases, using a protecting group to block a more reactive site may be necessary to achieve the desired regioselectivity.
-
Choice of Halogenating Agent: Different halogenating agents can exhibit different selectivities. For example, N-bromosuccinimide (NBS) is often used for bromination under milder conditions.[15]
-
Reaction Conditions: Temperature and solvent can significantly influence the outcome of halogenation reactions. Lower temperatures often favor the thermodynamically controlled product.[15]
Experimental Protocols
Illustrative Large-Scale Synthesis Step: Chlorination
This protocol is a generalized example and must be adapted and optimized for your specific equipment and scale.
Objective: To convert a 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline intermediate to this compound.
Materials:
-
6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a dropping funnel, charge the 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the reactor. Then, add a catalytic amount of DMF.[9]
-
Reaction: Heat the mixture to reflux (around 110°C) and maintain for 3-4 hours, or until reaction completion is confirmed by HPLC analysis.[9]
-
Quenching: Cool the reaction mixture. In a separate quench vessel containing vigorously stirred ice water, slowly and carefully add the reaction mixture. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation and cooling.
-
Neutralization: Adjust the pH of the aqueous solution to 5-6 with a saturated sodium bicarbonate solution.[9]
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Workup: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization.
References
-
ChemSrc. (n.d.). This compound (CAS No. 18706-32-6) SDS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ResearchGate. (2005). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which halogen is more reactive?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] For this compound, the C4-Br bond is significantly more reactive than the C6-Cl bond. This is due to the lower bond dissociation energy (BDE) of the C-Br bond compared to the C-Cl bond. Therefore, you can achieve selective cross-coupling at the C4 position while leaving the C6-chloro group intact for subsequent transformations by carefully controlling the reaction conditions.[2]
Q2: What are the key factors to consider when selecting a catalyst system for this substrate?
The choice of the catalyst system is critical and depends on the specific cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, etc.). The key components of the catalytic system are the palladium precursor, the ligand, and the base.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). For challenging couplings, precatalysts can offer better performance and reproducibility.[3]
-
Ligand: The ligand is arguably the most crucial component. Its steric and electronic properties influence the catalyst's stability, activity, and selectivity. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[4][5]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[6][7] The choice of base must be compatible with your substrates' functional groups.
Q3: Can the trifluoromethyl group at the C2 position influence the reaction?
Yes, the strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the electronic properties of the quinoline ring. This generally makes the C4-Br bond more susceptible to oxidative addition by the palladium(0) catalyst, enhancing its reactivity.[8]
Q4: Can the quinoline nitrogen interfere with the palladium catalyst?
The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[9] The choice of a suitable bulky ligand can often mitigate this issue by sterically shielding the palladium and favoring the desired catalytic cycle.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings are a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Possible Causes and Solutions:
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.[9] Ensure your boronic acid is pure and dry. Solvents and bases should also be anhydrous and of high quality.
-
Ineffective Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that solvents are thoroughly degassed.
-
Suboptimal Catalyst/Ligand/Base Combination: This is a very common issue. A screening of different ligands and bases is often necessary. For your substrate, consider bulky, electron-rich phosphine ligands.
-
Protodeboronation: This is a side reaction where the boronic acid is converted to the corresponding arene. This can be minimized by using anhydrous conditions and choosing the appropriate base.
-
Boronic Acid Homocoupling: This side reaction can be prevalent. Thorough degassing can help minimize it.[9] Using a slight excess of the this compound may also be beneficial.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Readily available and effective for many couplings. |
| Ligand | SPhos, XPhos, or RuPhos (1.2-2.4 eq. to Pd) | Bulky, electron-rich ligands that are often effective for heteroaryl chlorides and bromides.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Generally effective and compatible with a range of functional groups.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings. |
Problem 2: Difficulty in Achieving Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Possible Causes and Solutions:
-
Inappropriate Ligand: The choice of ligand is critical. For heteroaryl halides, biarylphosphine ligands are often a good starting point.[10]
-
Incorrect Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS are commonly used.[10][11] The solubility of the base can also be a factor.
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium, leading to catalyst deactivation. Using bulky ligands can help prevent this.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. This can sometimes be suppressed by adjusting the ligand and reaction conditions.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-5 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos or a Biarylphosphine Ligand (e.g., BrettPhos) (1.2-2.4 eq. to Pd) | These ligands are well-suited for C-N bond formation with heteroaryl halides.[12][13] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 eq.) | Strong bases that are effective in these couplings. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 90-120 °C | Higher temperatures are often needed for amination reactions. |
Problem 3: Lack of Selectivity in Sonogashira and Heck Couplings
While the C4-Br is more reactive, achieving perfect selectivity can be challenging.
Strategies to Enhance Selectivity:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the more reactive C-Br bond.
-
Choice of Ligand: Some ligands can impart greater selectivity. Screening different phosphine ligands may be beneficial.
-
Controlled Addition of Reagents: Slow addition of the coupling partner can sometimes improve selectivity.
-
Copper-Free Sonogashira: For Sonogashira couplings, copper-free conditions can sometimes offer better selectivity and avoid issues with alkyne homocoupling.[14][15]
Recommended Starting Conditions for Selective Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (3-10 mol%) | Facilitates the transmetalation step. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Milder conditions often favor selectivity. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: The Analytical Imperative for Complex Heterocycles
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethyl-substituted quinolines are privileged scaffolds. Their unique electronic properties, metabolic stability, and binding affinities make them cornerstones in the development of novel therapeutics and functional materials.[1][2] The subject of this guide, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a molecule of significant complexity, incorporating a trifluoromethyl group and two different halogens on the quinoline core. This structural intricacy demands robust, unambiguous analytical characterization. Misidentification of isomers or impurities can lead to flawed structure-activity relationship (SAR) studies and compromised clinical outcomes.
This guide provides an in-depth analysis of the primary method for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the predicted ¹H and ¹³C NMR spectra, explaining the physicochemical principles that govern the spectral output. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques, providing a holistic strategy for the definitive characterization of this and similar complex molecules.
Structural Elucidation: Decoding the Molecular Architecture
The primary challenge in analyzing this compound lies in its dense arrangement of electronegative substituents on the aromatic framework. These groups—bromine, chlorine, and trifluoromethyl—exert profound electronic and anisotropic effects, which directly influence the magnetic environment of each nucleus. A visual representation of the molecule with standardized numbering is essential for the precise assignment of spectroscopic signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H and ¹³C NMR Analysis: The Definitive Signature
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule.[3] The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each signal collectively create a unique fingerprint of the molecular structure.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the quinoline ring. The strong electron-withdrawing nature of the -CF₃ group at C2 and the halogens at C4 and C6 will shift all aromatic protons downfield (to higher ppm values) compared to unsubstituted quinoline.[4][5]
-
H3: This proton is adjacent to the electron-withdrawing -CF₃ group and the nitrogen atom. It is expected to appear as a singlet, though it may exhibit a very small quartet splitting due to long-range coupling (⁴JHF) with the fluorine atoms of the CF₃ group.
-
H5: This proton is ortho to the bromine at C4. It will experience deshielding and appear as a doublet, split by H7 (⁴JHH, a small meta-coupling).
-
H7: This proton is ortho to the chlorine at C6 and meta to the proton at H5. It is expected to be the most complex signal, appearing as a doublet of doublets due to coupling with H8 (³JHH, ortho-coupling) and H5 (⁴JHH, meta-coupling).
-
H8: This proton is peri to the nitrogen atom and will be split into a doublet by the adjacent H7 (³JHH, ortho-coupling).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and crucial information about C-F coupling.
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself is a hallmark signal. Due to coupling with the three directly attached fluorine atoms (¹⁹F has a spin of I = ½), this signal will appear as a distinct quartet (n+1 rule, 3+1=4) with a large coupling constant (¹JCF).[4]
-
C2: The carbon atom directly attached to the -CF₃ group will also be split into a quartet, but with a smaller coupling constant (²JCF).[4][6]
-
Aromatic Carbons: The remaining ten carbon signals will appear in the aromatic region. The carbons directly bonded to the electronegative halogens (C4 and C6) and nitrogen (C2, C8a) will be significantly influenced. Quaternary carbons (C4, C4a, C6, C8a) will typically have lower intensities than protonated carbons.
| Predicted ¹H NMR Data | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | 8.0 - 8.3 | s (or narrow q) | ⁴JHF ≈ 1-2 Hz | Deshielded by adjacent N and C2-CF₃. |
| H5 | 7.8 - 8.1 | d | ⁴JHH ≈ 2-3 Hz | Deshielded by C4-Br and C6-Cl. |
| H7 | 7.6 - 7.9 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz | Ortho coupling to H8, meta to H5. |
| H8 | 8.1 - 8.4 | d | ³JHH ≈ 8-9 Hz | Deshielded by proximity to N. |
| Predicted ¹³C NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) |
| CF₃ | 118 - 124 | q | ¹JCF ≈ 270-280 Hz |
| C2 | 145 - 150 | q | ²JCF ≈ 30-35 Hz |
| C3 | 120 - 125 | s (or narrow m) | |
| C4 | 122 - 128 | s (or narrow m) | |
| C4a | 147 - 152 | s (or narrow m) | |
| C5 | 128 - 133 | s (or narrow m) | |
| C6 | 130 - 135 | s (or narrow m) | |
| C7 | 125 - 130 | s (or narrow m) | |
| C8 | 130 - 135 | s (or narrow m) | |
| C8a | 135 - 140 | s (or narrow m) |
Note: The predicted chemical shifts are estimates based on established substituent effects in quinoline systems. Actual experimental values may vary.
Comparative Guide: NMR vs. Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive and irrefutable characterization. The choice of technique is dictated by the specific question being asked.
Caption: A workflow comparing the utility of different analytical techniques for molecular characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, isomer differentiation. | Unambiguous structural data for solution state; non-destructive. | Lower sensitivity than MS; requires higher sample quantity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity; small sample amount needed. | Cannot distinguish between isomers (e.g., 4-bromo-6-chloro vs. 6-bromo-4-chloro).[7] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C-F, C=N). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular skeleton; not suitable for isomer differentiation.[8] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
As the table illustrates, while MS can confirm the correct mass and IR can identify key bonds, only NMR can definitively prove the specific isomeric arrangement of the bromine and chlorine atoms and the precise connectivity of the entire molecule in solution.
Experimental Protocols and Advanced Considerations
To ensure high-quality, reproducible data, adherence to a standardized protocol is paramount. The following section outlines the recommended procedures and discusses advanced techniques for resolving complex spectra.
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃. Optimize magnetic field homogeneity by shimming.
-
¹H NMR Acquisition:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45° (for quantitative accuracy, a 90° pulse can be used with an appropriate relaxation delay).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbon-adjacent protons.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0 to 200 ppm.
-
Technique: Proton-decoupled pulse program.
-
Pulse Angle: 30°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Advanced Technique: Leveraging Solvent Effects
For molecules with crowded aromatic regions, spectral overlap can hinder interpretation. A powerful strategy is to re-acquire the spectrum in a different solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ induce so-called Aromatic Solvent Induced Shifts (ASIS), where solvent molecules associate with the solute in a specific orientation, causing significant changes in the chemical shifts of nearby protons.[9][10] This can often resolve overlapping signals, simplifying the analysis without resorting to more time-consuming 2D NMR experiments.[11]
Conclusion
The definitive characterization of this compound is a task that exemplifies the challenges and rigors of modern chemical analysis. While a suite of techniques including mass spectrometry and IR spectroscopy provide valuable, complementary data, ¹H and ¹³C NMR spectroscopy remains the indispensable gold standard for unambiguous structural elucidation in solution. The ability of NMR to map the precise atomic connectivity provides a level of certainty that other methods cannot match. By understanding the principles that dictate the spectral output and employing meticulous experimental protocols, researchers can confidently verify the structure of this complex molecule, ensuring the integrity and validity of their scientific endeavors.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
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Lock, P. E., & Gellman, S. H. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. Available at: [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Available at: [Link]
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An Overview of Fluorine NMR. (n.d.). ResearchGate. Available at: [Link]
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Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). ResearchGate. Available at: [Link]
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Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]
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PubChemLite. (n.d.). This compound (C10H4BrClF3N). Available at: [Link]
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Vasilache, V., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available at: [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). National Institutes of Health. Available at: [Link]
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Synthetic approaches for quinoline and isoquinoline. (2019). ResearchGate. Available at: [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed. Available at: [Link]
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Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). National Institutes of Health. Available at: [Link]
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A Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethyl-substituted quinoline derivative. While a publicly available experimental spectrum for this specific compound is not readily accessible, this analysis is built upon well-established principles of mass spectrometry and data from analogous structures.[1][2][3] This guide will serve as a valuable resource for researchers in the identification and characterization of this and similar molecules.
Proposed Mass Spectrometry Fragmentation Data
Under electron ionization, this compound, with a molecular formula of C10H4BrClF3N and a monoisotopic mass of approximately 308.92 g/mol , is expected to undergo a series of characteristic fragmentation events.[4][5] The presence of bromine and chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any fragment ions containing these halogens.[6] The fragmentation will likely be initiated by the loss of the substituents or cleavage of the quinoline ring system. The proposed major fragments and their neutral losses are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 309/311/313 | [C10H4BrClF3N]•+ | - | Molecular Ion [M]•+ |
| 230/232 | [C10H4ClF3N]•+ | •Br | Loss of bromine radical |
| 274/276 | [C10H4BrF3N]•+ | •Cl | Loss of chlorine radical |
| 240/242 | [C9H4BrClN]•+ | •CF3 | Loss of trifluoromethyl radical |
| 205 | [C9H4ClN]+ | •Br, •CF2 | Loss of bromine and difluorocarbene |
| 169 | [C9H4BrN]+ | •Cl, •CF2 | Loss of chlorine and difluorocarbene |
| 126 | [C8H4N]+ | •Br, •Cl, •CF3, HCN | Ring fragmentation and loss of HCN |
Proposed Fragmentation Pathways
The initial event in the mass spectrometer is the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion radical, [M]•+. The stability of the aromatic quinoline core suggests that the molecular ion should be readily observable.[1]
Isotopic Pattern of the Molecular Ion
Due to the natural abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[6] The most abundant peak in this cluster will be at m/z 309 (containing 79Br and 35Cl). The M+2 peak (containing 81Br and 35Cl or 79Br and 37Cl) will be of significant intensity, and a smaller M+4 peak (containing 81Br and 37Cl) will also be present.
Primary Fragmentation Pathways
Following ionization, the molecular ion is expected to undergo fragmentation through several key pathways:
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to release a bromine radical (•Br), resulting in a fragment ion at m/z 230/232. This is a common fragmentation pathway for bromo-aromatic compounds.[2]
-
Loss of a Chlorine Radical: Similarly, the loss of a chlorine radical (•Cl) can occur, leading to a fragment ion at m/z 274/276.
-
Loss of a Trifluoromethyl Radical: The C-CF3 bond can also cleave, expelling a trifluoromethyl radical (•CF3) to produce a fragment ion at m/z 240/242. The stability of the CF3 radical makes this a plausible fragmentation.[3]
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation:
-
The ion at m/z 240/242 ([C9H4BrClN]•+) could subsequently lose a halogen radical.
-
Rearrangement followed by the loss of a neutral molecule like difluorocarbene (:CF2) from trifluoromethyl-containing fragments is also a possibility.[3]
-
At higher energies, the quinoline ring system can undergo cleavage, often involving the loss of hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocyclic compounds.
The proposed fragmentation pathway is illustrated in the diagram below:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the proposed fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
Methodology Details:
-
Sample Preparation: A dilute solution of this compound (approximately 10-100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Injection: A 1 µL aliquot of the sample is injected into the GC system.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: An initial temperature of 100°C, held for 2 minutes, then ramped at 15°C/min to 300°C and held for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of 40 to 450 to ensure detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: The ion source temperature is typically maintained at 230°C.
-
Transfer Line Temperature: 280°C.
-
The following diagram outlines the general workflow for the GC-MS analysis:
Caption: Standard workflow for the GC-MS analysis of the target compound.
Comparison with Alternative Structures
The fragmentation pattern of this compound can be contrasted with that of other related compounds. For instance, quinolines lacking the trifluoromethyl group would not exhibit the characteristic loss of a •CF3 radical or subsequent rearrangements involving fluorine atoms. Similarly, analogous compounds without halogens would have a much simpler isotopic pattern for their molecular ions and would not show the loss of •Br or •Cl radicals as primary fragmentation pathways. The presence of both bromine and chlorine, along with the trifluoromethyl group, provides a unique and highly diagnostic fragmentation pattern that allows for its confident identification.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the likely fragmentation pathways based on fundamental principles of mass spectrometry, researchers are better equipped to identify this compound in complex mixtures and to confirm its structure during synthesis. The proposed experimental protocol offers a robust method for obtaining an experimental mass spectrum, which would be invaluable for confirming these theoretical predictions.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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ACS Publications. (1971). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. [Link]
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National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
MS-MAN. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
-
ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. [Link]
-
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National Institutes of Health. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. [Link]
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Structure-activity relationship (SAR) studies of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Analogs
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its versatile structure is found in a multitude of natural products and synthetic compounds, demonstrating a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3] The ability of the quinoline scaffold to be readily functionalized allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged scaffold" for drug design.[1]
This guide focuses on a specific, highly functionalized core: This compound . Each substituent on this core is strategically significant:
-
2-(Trifluoromethyl) Group: This electron-withdrawing group significantly enhances lipophilicity and metabolic stability, which are critical for membrane permeability and interaction with biological targets.[4]
-
6-Chloro Group: The chloro substituent modifies the electronic properties of the scaffold and provides a potential site for further modification.
-
4-Bromo Group: This position is particularly amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), offering a gateway to introduce diverse chemical moieties and systematically explore the structure-activity landscape.
The objective of this guide is to provide a comprehensive comparison of this compound analogs. We will explore the causal relationships between specific structural modifications and their resulting biological activity, supported by experimental data and detailed protocols to empower researchers in their drug development efforts.
Comparative Analysis of Structure-Activity Relationships
The central tenet of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically altering the structure of the this compound scaffold and observing the corresponding changes in a biological endpoint (e.g., cytotoxicity against a cancer cell line), we can deduce the structural requirements for optimal potency and selectivity.
For this comparative guide, we will use anticancer activity, measured as the half-maximal inhibitory concentration (IC₅₀) against the T47D breast cancer cell line, as the primary endpoint.[5]
Core Scaffold and Key Modification Points
The following diagram illustrates the core scaffold and the primary positions (R¹, R²) that will be discussed for analog development.
SAR at the C4 Position (R¹)
The 4-bromo position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of how changes in sterics, electronics, and hydrogen-bonding potential at this position impact biological activity.
Table 1: SAR Data for Analogs Modified at the C4 Position
| Analog ID | R¹ Substituent (at C4) | IC₅₀ (T47D Cells, nM) | Rationale for Change in Activity |
| 1 (Core) | -Br | 1500 | Baseline activity of the core scaffold. |
| 2 | -Phenyl | 850 | Introduction of a hydrophobic aryl group likely improves binding in a hydrophobic pocket of the target protein. |
| 3 | -4-Methoxyphenyl | 620 | The electron-donating methoxy group may enhance target engagement through favorable electronic interactions. |
| 4 | -4-Fluorophenyl | 780 | The small, electronegative fluorine atom can form beneficial interactions (e.g., halogen bonds) without adding significant bulk. |
| 5 | -N-Morpholinyl | 250 | The introduction of a polar, hydrogen bond-accepting morpholine group significantly improves potency, suggesting a key interaction with a polar residue in the binding site. |
| 6 | -N-Piperidinyl | 480 | While still potent, the reduced activity compared to morpholine (5) suggests the oxygen atom in the morpholine ring is critical for optimal activity. |
Insight & Expertise: The dramatic increase in potency observed with the introduction of N-morpholinyl (Analog 5 ) is a classic example of exploiting a specific hydrogen-bonding opportunity. This suggests that the target protein possesses a hydrogen bond donor in proximity to the C4 position. The phenyl ring analogs (2-4 ) demonstrate that while hydrophobic interactions are beneficial, they are less impactful than the specific polar interaction achieved with the morpholine moiety.
SAR at the C6 Position (R²)
Modifications at the C6 position, replacing the chloro group, can influence the overall electron density of the quinoline ring and explore interactions in a different region of the target's binding site.
Table 2: SAR Data for Analogs Modified at the C6 Position (with C4-Bromo intact)
| Analog ID | R² Substituent (at C6) | IC₅₀ (T47D Cells, nM) | Rationale for Change in Activity |
| 1 (Core) | -Cl | 1500 | Baseline activity of the core scaffold. |
| 7 | -H | 2200 | Removal of the chloro group reduces activity, indicating it plays a positive role, possibly through hydrophobic or halogen-bonding interactions. |
| 8 | -OCH₃ (Methoxy) | 950 | The methoxy group improves activity over the unsubstituted analog (7), suggesting this position can tolerate some bulk and benefits from an electron-donating group.[6] |
| 9 | -CF₃ | 3500 | Replacing chlorine with a larger, strongly electron-withdrawing trifluoromethyl group is detrimental, likely due to steric hindrance or unfavorable electronic effects.[7] |
Insight & Expertise: The data suggests that the C6 position is more sensitive to substituent changes than C4. The modest size and electronegativity of the chlorine atom appear to be optimal among the tested analogs. Replacing it with a larger group like trifluoromethyl (Analog 9 ) results in a significant loss of activity, a strong indicator of a sterically constrained binding pocket near this position.
Visual Summary of SAR Findings
The following diagram provides a visual consolidation of the structure-activity relationships discussed.
Representative Synthesis: Suzuki Coupling at the C4 Position (Analog 2)
This protocol describes a standard method for replacing the 4-bromo substituent with a phenyl group.
-
Reaction Setup: To an oven-dried microwave vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl analog.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard for initial cytotoxicity screening. [8][9]
-
Cell Seeding: Seed T47D breast cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (typically ranging from 0.01 nM to 100 µM). Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan. [8]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value. [10]
Conclusion and Future Directions
This guide provides a foundational SAR analysis of the this compound scaffold, demonstrating how systematic modifications can dramatically influence anticancer activity. Key findings indicate that the C4 position is highly amenable to the introduction of hydrogen-bond accepting groups, such as morpholine, leading to a significant enhancement in potency. Conversely, the C6 position is sterically constrained, with the original chloro substituent being favorable.
These insights serve as a starting point for further optimization. Future work should focus on:
-
Exploring a wider range of substituents at the C4 position to further refine the optimal hydrogen-bonding and hydrophobic interactions.
-
Investigating modifications at other positions (C5, C7, C8) to probe for additional beneficial interactions.
-
Elucidating the mechanism of action by identifying the specific biological target (e.g., a protein kinase) through techniques like thermal proteome profiling. [11]* Assessing the selectivity of potent compounds by testing them against non-malignant cell lines to determine a therapeutic window. [12] By combining rational design based on these SAR principles with robust experimental validation, the this compound scaffold holds significant promise for the development of novel therapeutic agents.
References
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HPLC and LC-MS methods for purity analysis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
An In-Depth Guide to HPLC and LC-MS Methods for Purity Analysis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a complex halogenated quinoline derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure (Formula: C₁₀H₄BrClF₃N, Molar Mass: 310.50 g/mol ) presents unique analytical challenges due to the presence of multiple halogens and the electron-withdrawing trifluoromethyl group.
For researchers and professionals in drug development, ensuring the purity of such an intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Process-related impurities or degradation products, even at trace levels, can possess undesirable pharmacological or toxicological properties, making their detection, identification, and quantification a regulatory necessity.[2][3]
This guide provides a comparative analysis of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering a practical framework for selecting the appropriate technique based on analytical goals—from routine quality control to in-depth impurity characterization.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for purity and assay determination.[4] Its robustness, reproducibility, and cost-effectiveness make it an indispensable tool in most QC laboratories.
Principle and Rationale for this compound
The technique separates compounds in a liquid mixture by passing them through a column packed with a stationary phase. The separation is driven by the differential partitioning of analytes between the mobile phase (a solvent or solvent mixture) and the stationary phase. For a molecule like this compound, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. Here, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. Compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.
The quinoline core of the analyte is an aromatic heterocyclic system, which acts as a strong chromophore. This inherent property allows for sensitive detection using a UV-Vis detector, making HPLC-UV a highly suitable method for quantitative analysis.[4]
Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a robust, stability-indicating HPLC method developed for the purity analysis of this compound.
1. Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of minor impurities.
2. Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or UV Detector.
-
Column: A C18 column is a standard first choice for method development with small molecules.[5] For this analysis, a Waters XBridge C18 column (150 mm x 4.6 mm, 3.5 µm) is selected for its stability across a wide pH range.
-
Mobile Phase A: 0.1% Formic Acid in Water. The use of an acid modifier like formic acid helps to protonate residual silanols on the stationary phase and ensure sharp, symmetrical peak shapes.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned of highly retained species after each injection.[6]
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. A DAD can be used to scan from 200-400 nm to identify the optimal wavelength and check for peak purity.
3. Data Analysis:
-
Calculate the percentage of each impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Workflow for HPLC-UV Purity Analysis
Caption: HPLC-UV workflow for quantitative purity assessment.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it provides no structural information about the impurities it detects. LC-MS fills this critical gap by coupling the separation power of LC with the unparalleled detection specificity and identification capabilities of mass spectrometry.[7]
Principle and Rationale for this compound
After chromatographic separation, the column eluent is directed into an ion source (e.g., Electrospray Ionization - ESI), which generates charged molecules in the gas phase. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).
For this compound, LC-MS offers two profound advantages:
-
Mass Identification: It provides the molecular weight of the parent compound and any impurities, which is the first and most crucial piece of information for structural elucidation.[8][9]
-
Isotopic Pattern Recognition: The natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a highly characteristic isotopic pattern in the mass spectrum. Observing this specific pattern confirms the presence of bromine and chlorine in an impurity, significantly aiding in its identification.[10]
Experimental Protocol: An LC-MS Method for Impurity Identification
The goal here is identification, not necessarily routine quantification. The LC method can be identical to the HPLC-UV method to allow for direct comparison of chromatograms. The use of a volatile buffer like formic acid is essential as non-volatile buffers (e.g., phosphate) will precipitate and contaminate the mass spectrometer.[5]
1. Liquid Chromatography Conditions:
-
Utilize the exact same LC system, column, mobile phases, and gradient as described in the HPLC-UV protocol. This ensures that retention times are comparable. A flow splitter may be used post-column to direct a portion of the eluent (e.g., 0.2-0.4 mL/min) to the MS detector.
2. Mass Spectrometry Conditions:
-
Instrument: A system like a Waters ACQUITY QDa or a Thermo Scientific Q Exactive (for high resolution) is suitable.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode. The nitrogen on the quinoline ring is basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Scan Range: m/z 100-600. This range comfortably covers the parent ion (m/z 309.9/311.9/313.9) and potential dimers or degradation products.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be optimized to induce some fragmentation if desired).
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow (N₂): 600 L/hr.
3. Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the Total Ion Chromatogram (TIC).
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Analyze the isotopic pattern to confirm the number of chlorine and bromine atoms.
-
Propose potential structures for impurities based on the mass difference from the parent compound (e.g., -Br, -Cl, +O, -H₂).
Workflow for LC-MS Impurity Profiling
Caption: LC-MS workflow for impurity identification and characterization.
Performance Comparison: HPLC-UV vs. LC-MS
The true value of this guide lies in the direct comparison of what each technique can deliver. The following tables summarize hypothetical but realistic data for the purity analysis of a single batch of this compound.
Table 1: Quantitative Method Performance
| Parameter | HPLC-UV | LC-MS (Full Scan) | Justification & Expert Insight |
| Analyte RT | 10.52 min | 10.52 min | Identical LC conditions yield identical retention times (RT). |
| Linearity (R²) | > 0.999 | > 0.995 | UV detection generally provides better linearity over a wider dynamic range. MS response can be affected by ion suppression. |
| LOD | ~0.01% | ~0.005% | LC-MS is typically more sensitive, especially in SIM mode (not shown), allowing for detection of lower-level impurities.[11] |
| LOQ | ~0.03% | ~0.015% | The limit of quantitation (LOQ) follows the sensitivity trend. |
| Precision (%RSD) | < 1.0% | < 3.0% | HPLC-UV is the gold standard for precision and is preferred for release testing and specification setting due to its lower variability.[12] |
Table 2: Impurity Profile Comparison
| Impurity | RT (min) | Area % (HPLC-UV) | Observed m/z [M+H]⁺ (LC-MS) | Proposed Identity | Advantage of Technique |
| Main Peak | 10.52 | 99.51 | 309.9 | Parent Compound | HPLC-UV: Accurate quantification. LC-MS: Confirms identity. |
| Impurity 1 | 8.75 | 0.15 | 275.9 | 6-chloro-2-(trifluoromethyl)quinoline | LC-MS: Mass reveals loss of Bromine (-79 Da). Impossible to know from UV alone. |
| Impurity 2 | 9.21 | 0.08 | 231.0 | 4-Bromo-2-(trifluoromethyl)quinoline | LC-MS: Mass reveals loss of Chlorine (-35 Da). |
| Impurity 3 | 10.52 | 0.11 | 309.9 | Positional Isomer | HPLC-UV: Detects a co-eluting peak as a shoulder. LC-MS: Confirms it has the same mass, suggesting an isomer. Advanced MS/MS would be needed for further structural details. |
| Impurity 4 | 11.34 | 0.15 | 325.9 | Hydroxylated Impurity (+O) | LC-MS: Mass reveals a +16 Da shift, strongly suggesting oxidation. Crucial for stability studies. |
Synthesized Conclusion: A Dual-Pronged Approach
It is a misconception to view HPLC-UV and LC-MS as competing techniques; they are complementary and form the backbone of a comprehensive purity analysis strategy.[1]
-
HPLC-UV is the method of choice for routine Quality Control (QC). Its robustness, precision, and cost-effectiveness make it ideal for batch release testing where the identities of the primary impurities are already known and the goal is to confirm they are below specified limits.[8]
-
LC-MS is indispensable for method development, impurity identification, and stability studies. It provides the structural information that UV detection cannot, allowing scientists to understand degradation pathways, identify process-related impurities, and provide a complete impurity profile to regulatory agencies.[13] The ability of LC-MS to detect unexpected and trace-level impurities makes it a powerful tool for ensuring drug safety and quality.[14]
For professionals in drug development, the optimal strategy involves using LC-MS during the development phase to identify and characterize all potential impurities above the identification threshold (typically 0.1%). Once these impurities are characterized, a robust, validated HPLC-UV method can be implemented for routine, high-throughput analysis in a QC environment. This dual approach ensures both scientific rigor and operational efficiency.
References
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024). Retrieved from [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Retrieved from [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. Retrieved from [Link]
-
Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2001). ResearchGate. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
HPLC Method Development: From Basics to Advanced Strategies. (2025). Mastelf. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). Retrieved from [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019). ResearchGate. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. (n.d.). Retrieved from [Link]
-
LCMS-guided detection of halogenated natural compounds. (2020). ResearchGate. Retrieved from [Link]
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. Retrieved from [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed. Retrieved from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
-
This compound (C10H4BrClF3N). (n.d.). PubChemLite. Retrieved from [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. (2023). ResearchGate. Retrieved from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Retrieved from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Retrieved from [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. Retrieved from [Link]
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The 2-Trifluoromethyl Group: A Strategic Advantage in Quinoline-Based Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Enhancing a Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, from the historic antimalarial quinine to modern targeted therapies. However, the relentless drive for improved efficacy, selectivity, and pharmacokinetic profiles necessitates strategic molecular modifications. One of the most impactful strategies in modern drug design has been the introduction of the trifluoromethyl (CF3) group.
This guide provides an in-depth, comparative analysis of the distinct advantages conferred by placing a trifluoromethyl group at the 2-position of the quinoline core. We will move beyond general principles to explore the specific, data-supported benefits this substitution offers in terms of metabolic stability, physicochemical properties, and biological activity, providing researchers with the insights needed to leverage this powerful structural motif.
Section 1: Bolstering Metabolic Resistance
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The C-2 position of the quinoline ring is particularly susceptible to oxidative metabolism. The introduction of a CF3 group at this position provides a robust shield against such degradation.
The Causality Behind Enhanced Stability: The exceptional stability of the 2-trifluoromethylquinoline scaffold stems from two key factors. First, the carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage. Second, the CF3 group is a potent electron-withdrawing substituent. This electronic effect deactivates the adjacent quinoline ring, making it less susceptible to oxidative attack by CYP enzymes, a common metabolic fate for many heterocyclic drugs.[2][3] This strategy of "metabolic blocking" is a well-established principle for increasing a drug's half-life and bioavailability.[4]
Comparative Data: Metabolic Stability in Liver Microsomes
| Compound | Key Structural Feature | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Analog A | 2-Methylquinoline | Low (e.g., < 15 min) |
| Analog B | 2-Trifluoromethylquinoline | High (e.g., > 60 min) |
| Note: Data is illustrative, based on general observations in medicinal chemistry. Actual values are compound-specific but consistently show increased stability for CF3 analogs.[5] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (e.g., 2-methylquinoline and 2-trifluoromethylquinoline analogs)
-
Human Liver Microsomes (pooled, commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound in buffer (final concentration typically 1 µM). Prepare the NADPH regenerating system in buffer.
-
Pre-incubation: In a 96-well plate, add the HLM and the test compound solution to the phosphate buffer. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T0).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T0 sample.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
Section 2: Fine-Tuning Physicochemical Properties for Drug-Likeness
The 2-CF3 group profoundly alters the electronic and physical nature of the quinoline scaffold, providing medicinal chemists with critical levers to optimize drug-like properties such as lipophilicity and basicity.[6]
The Causality Behind Physicochemical Modulation:
-
Lipophilicity (logP): The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group. This increased lipophilicity, measured as the partition coefficient (logP), can enhance a molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets and improving oral absorption.[1]
-
Basicity (pKa): The strong electron-withdrawing nature of the 2-CF3 group significantly reduces the electron density on the quinoline nitrogen atom. This makes the nitrogen less basic, resulting in a lower pKa value for its conjugate acid. At physiological pH (~7.4), a lower pKa means the molecule is less protonated. This can be advantageous, as the neutral form of a drug is often more membrane-permeable. Furthermore, reduced basicity can mitigate the risk of off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity associated with basic compounds.
Comparative Data: Physicochemical Properties
| Compound | 2-Substituent | Calculated logP | pKa (of conjugate acid) |
| Quinoline | -H | 2.03 | 4.9 |
| 2-Methylquinoline | -CH3 | 2.59[7][8] | 5.8 |
| 2-Trifluoromethylquinoline | -CF3 | ~3.25[6] | ~1.8 |
| Note: logP and pKa values are sourced or estimated from literature and databases. The trend is the key takeaway. |
Experimental Protocol: logP Determination (Shake-Flask Method)
This protocol describes the classical "shake-flask" method for determining the octanol-water partition coefficient (logP).
Objective: To measure the lipophilicity of a test compound.
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
System Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the second solvent.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the funnel to stand until the two layers are clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable and pre-calibrated analytical method.
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water. The logP is the base-10 logarithm of this value.[6]
Section 3: Unlocking Novel Biological Activity
The unique steric and electronic profile of the 2-CF3 group enables specific, high-affinity interactions with biological targets that are often not achievable with other substituents. This has led to the discovery of 2-trifluoromethylquinolines with potent and diverse pharmacological activities.
The Causality Behind Enhanced Binding and Activity: The CF3 group can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and fluorine-specific hydrogen bonds, which can significantly enhance binding affinity and selectivity for a target protein.[6] Its steric bulk and defined conical shape can also drive favorable binding conformations. A prime example is the antimalarial drug Mefloquine , which features two trifluoromethyl groups, including one at the critical C-2 position.[9] While its exact mechanism is complex, the CF3 groups are essential for its potent activity against Plasmodium falciparum.[10]
Comparative Data: Biological Activity (Antimalarial Example)
| Compound | Key Structural Feature | IC50 vs. P. falciparum (nM) |
| Mefloquine | 2,8-bis(trifluoromethyl)quinoline core | 12.4 - 24.5 nM[10] |
| Des-trifluoromethyl Analog | Non-fluorinated quinoline methanol | Significantly higher (less potent) |
| Note: Data for a direct des-trifluoromethyl analog of mefloquine is not readily available in comparative studies, but structure-activity relationships in the literature consistently demonstrate the critical role of the CF3 groups for its high potency. |
Beyond malaria, 2-trifluoromethylquinolines have shown promise as antibacterial, anti-inflammatory, and even fluorescent probes for biological imaging.[6]
Section 4: Modern Synthetic Accessibility
Historically, the synthesis of fluorinated compounds presented significant challenges. However, recent advances in synthetic organic chemistry have made the construction of 2-trifluoromethylquinoline skeletons highly accessible, utilizing a range of versatile and high-yielding methodologies.
While classical methods like the Friedländer synthesis can be used, modern transition-metal-catalyzed reactions offer superior regioselectivity and functional group tolerance. One such elegant method is the rhodium-catalyzed [3+3] annulation.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 2-Trifluoromethylquinolines
This protocol is adapted from Huang et al., demonstrating a modern approach to synthesizing 2-trifluoromethylquinolines.[6]
Objective: To synthesize a 2-trifluoromethylquinoline derivative via [3+3] annulation.
Reaction Scheme: Acetanilide + CF3-ynone --[Rh(III) catalyst]--> 2-Trifluoromethylquinoline
Materials:
-
Substituted acetanilide (starting material 1)
-
CF3-ynone (starting material 2)
-
[RhCp*Cl2]2 (catalyst)
-
AgSbF6 (co-catalyst/halide scavenger)
-
1,2-Dichloroethane (DCE, solvent)
-
Nitrogen or Argon atmosphere setup (e.g., Schlenk line)
Methodology:
-
Reaction Setup: To an oven-dried reaction tube under a nitrogen atmosphere, add the acetanilide (0.30 mmol), [RhCp*Cl2]2 (2.0 mol%), and AgSbF6 (8.0 mol%).
-
Solvent and Reagent Addition: Add DCE (1.0 mL) followed by the CF3-ynone (0.33 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 80-100°C) for the specified time (e.g., 3 hours).
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-trifluoromethylquinoline product.
-
Characterization: Confirm the structure and purity of the product using NMR (1H, 13C, 19F) and mass spectrometry. Yields for this method are reported to be good to excellent (71-97%).[6]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the modern synthesis of 2-trifluoromethylquinolines.
Conclusion: A Strategic Imperative in Drug Design
The incorporation of a trifluoromethyl group at the 2-position of the quinoline scaffold is far more than a simple substitution; it is a strategic design choice that imparts a powerful combination of advantages. As demonstrated, this single modification can concurrently enhance metabolic stability, optimize critical physicochemical properties like lipophilicity and basicity, and unlock potent and novel biological activities. Supported by robust and accessible synthetic methods, the 2-trifluoromethylquinoline core represents a highly valuable platform for the development of next-generation therapeutics. For researchers and drug development professionals, understanding and applying the principles outlined in this guide can pave the way for the creation of safer, more effective, and more successful drug candidates.
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Huang, H., et al. (2021). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Organic Chemistry Frontiers. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Substituted Quinoline Derivatives in Cancer Cell Lines
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and ability to engage in hydrogen bonding and π-π stacking interactions make it a "privileged scaffold" for designing therapeutic agents. Quinoline derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4] In oncology, this scaffold is particularly prominent, forming the core of established anticancer drugs and a vast number of investigational compounds.[1][5][6] These compounds exert their cytotoxic effects through diverse and potent mechanisms, such as interfering with DNA replication, inhibiting critical cellular enzymes, and disrupting the cell cycle.[1][2][7]
This guide provides a comparative analysis of substituted quinoline derivatives, focusing on how specific structural modifications influence their cytotoxic efficacy against various cancer cell lines. We will explore key structure-activity relationships (SAR), delve into the primary mechanisms of action, present comparative experimental data, and provide standardized protocols for evaluating these potent anticancer agents.
Section 1: Structure-Activity Relationships (SAR) of Cytotoxic Quinolines
The anticancer potency of a quinoline derivative is not inherent to the core structure alone; it is profoundly dictated by the nature, position, and number of its substituents. Understanding these structure-activity relationships is critical for the rational design of next-generation therapeutics with enhanced efficacy and selectivity.
The positions on the quinoline ring, particularly C2, C3, and C4 on the pyridine ring and C7 on the benzene ring, have been identified as critical hotspots for modification.[1][4][8] Alterations at these sites can dramatically influence the molecule's interaction with its biological target.
Caption: Key substitution points on the quinoline ring influencing anticancer activity.
Key SAR Insights:
-
2,4-Disubstitution: Quinoline derivatives with substitutions at both the C2 and C4 positions frequently exhibit potent cytotoxic activity.[1] This pattern allows for diverse interactions with biological targets, often leading to mechanisms like cell cycle arrest and apoptosis.[1]
-
4-Aminoquinolines: The introduction of an amino group at the C4 position is a well-established strategy. For instance, a series of 4-amino, 7-substituted-quinoline derivatives showed improved antiproliferative activity against the MCF-7 breast cancer cell line.[1]
-
Impact of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (-CF3) groups, can significantly enhance cytotoxic potential.[4] A notable example is 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, which proved to be a potent agent against HL-60 and U937 leukemia cell lines.[1] Similarly, a 3-phenyltrifluoromethyl derivative displayed exceptionally high growth inhibition (GI50 = 4 nM) against the MCF-7 cell line.[5]
-
Molecular Hybridization: A highly effective strategy involves creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores. Quinoline-chalcone hybrids, in particular, have emerged as exceptionally potent anticancer agents.[7][9] These hybrids often act as tubulin polymerization inhibitors or target specific signaling pathways like the PI3K/Akt/mTOR pathway.[7] Some quinoline-chalcone derivatives have demonstrated IC50 values in the nanomolar range (0.009 to 0.016 µM) against a panel of cancer cell lines.[7]
Section 2: Dominant Mechanisms of Cytotoxicity
Substituted quinoline derivatives employ a variety of sophisticated mechanisms to induce cancer cell death. Their versatility allows them to target multiple, distinct cellular processes, making them a rich source for drug development.
Inhibition of DNA Topoisomerases
Causality: DNA topoisomerases (Topo I and II) are essential nuclear enzymes that manage the topological state of DNA during replication and transcription.[1] Many quinoline derivatives function as "topoisomerase poisons." They do not inhibit the enzyme directly but rather intercalate into the DNA and stabilize the transient DNA-topoisomerase cleavage complex.[1][2] This prevents the re-ligation of the DNA strand, leading to permanent DNA damage and triggering apoptosis.[1] This mechanism is shared by well-known anticancer drugs like doxorubicin and mitoxantrone, which are themselves quinoline analogues.[1][6]
Caption: Pathway of topoisomerase inhibition by quinoline derivatives leading to apoptosis.
Disruption of Microtubule Dynamics
Causality: Microtubules are dynamic polymers of α- and β-tubulin that form the mitotic spindle, a structure essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are potent antimitotic agents. Several classes of quinoline derivatives, especially quinoline-chalcone hybrids, have been identified as potent tubulin polymerization inhibitors.[7][10] By binding to the colchicine-binding site on β-tubulin, they prevent the assembly of microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase and ultimately leading to apoptotic cell death.[7][10]
Kinase Inhibition
Causality: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Quinoline derivatives have been successfully designed to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and Pim-1 kinase.[3][6][7] By blocking the ATP-binding site of these enzymes, the derivatives shut down aberrant signaling cascades, thereby inhibiting tumor growth and angiogenesis.[3]
Section 3: Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several representative substituted quinoline derivatives against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented in micromolar (µM) or nanomolar (nM) concentrations to facilitate comparison.
| Compound Class/Name | Substitution Pattern | Cancer Cell Line | IC50 / GI50 | Reference |
| Pryazolyl-Quinoline | 2,8-bis(trifluoromethyl), 4-pyrazolyl | HL-60 (Leukemia) | 19.88 µg/mL | [1] |
| Quinoline-Chalcone Hybrid (23) | Chalcone at C2 | Various | 0.009 - 0.016 µM | [7] |
| Quinoline-Chalcone Hybrid (26) | Chalcone at C2, Benzoyl group | A2780 (Ovarian) | 2.32 - 22.4 µM | [7] |
| Pyrazolo[4,3-f]quinoline | Fused pyrazole ring | NUGC-3, ACHN, HCT-15 | < 8 µM | [11] |
| Pyridin-2-one Quinoline (4c) | Trimethoxy-substituted pyridin-2-one | MDA-MB-231 (Breast) | Potent (induces G2/M arrest) | [10] |
| 3-Phenyltrifluoromethyl Quinoline (14) | Phenyltrifluoromethyl at C3 | MCF-7 (Breast) | 4 nM (GI50) | [5] |
| Quinoline-Chalcone Hybrid (12e) | Chalcone at C4 | MGC-803 (Gastric) | 1.38 µM | [9] |
| Quinoline-Chalcone Hybrid (12e) | Chalcone at C4 | HCT-116 (Colon) | 5.34 µM | [9] |
Section 4: Key Experimental Protocols
Reproducible and validated experimental design is paramount in drug discovery. The following protocols describe standard methodologies for assessing the cytotoxicity and mechanism of action of novel quinoline derivatives.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence, allowing for the differentiation of cells based on their cell cycle phase.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 60-70% confluency. Treat the cells with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for screening and characterizing novel quinoline anticancer agents.
Conclusion
The quinoline scaffold remains an exceptionally fertile ground for the discovery of novel anticancer agents. The cytotoxic potency of its derivatives can be finely tuned through strategic substitutions, leading to compounds with diverse and powerful mechanisms of action, including topoisomerase inhibition, microtubule disruption, and kinase modulation. The development of hybrid molecules, such as quinoline-chalcones, has proven particularly fruitful, yielding compounds with nanomolar efficacy. Future research should focus on optimizing these structures to enhance selectivity for tumor cells over normal cells, to overcome mechanisms of drug resistance, and to develop agents with favorable pharmacokinetic profiles for clinical translation.
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Title: Anticancer Activity of Quinoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Source: MDPI Pharmaceuticals URL: [Link]
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A Researcher's Guide to the In Vitro Evaluation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Derivatives: A Comparative Framework
In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents due to their remarkable range of biological activities, including potent anticancer properties.[1][2][3] The strategic substitution on the quinoline ring allows for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive framework for the in vitro evaluation of a specific, promising class of compounds: 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline derivatives. While direct, extensive research on this exact substitution pattern is emerging, this guide will establish a robust evaluation strategy by drawing parallels with structurally related quinoline derivatives and outlining gold-standard experimental protocols.
The introduction of a trifluoromethyl group at the 2-position is of particular interest as it can enhance metabolic stability and membrane permeability.[4] Coupled with halogen substitutions at the 4 and 6 positions, these derivatives present a unique chemical space for exploring novel anticancer agents. This guide will detail the necessary in vitro assays to characterize their cytotoxic potential and elucidate their mechanism of action, providing a comparative context against other quinoline-based compounds.
The Rationale for a Multi-Faceted In Vitro Evaluation
A thorough in vitro assessment is the foundation for determining the therapeutic potential of any new chemical entity. For quinoline derivatives, which are known to exert their effects through diverse mechanisms such as cell cycle arrest, apoptosis induction, and kinase inhibition, a multi-pronged approach is essential.[1][3][5] Our evaluation workflow is designed to move from broad cytotoxicity screening to more focused mechanistic studies.
Caption: A streamlined workflow for the in vitro evaluation of novel quinoline derivatives.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to ascertain the cytotoxic and antiproliferative activity of the this compound derivatives across a panel of human cancer cell lines. This provides a broad view of their potency and any potential for cancer cell type selectivity.
Experimental Protocol: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, DU-145 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6][8]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., from 0.1 to 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data Presentation
The IC50 values are crucial for comparing the potency of different derivatives and benchmarking them against established anticancer drugs.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| Derivative 1 (Example) | 5.2 | 8.1 | 6.5 |
| Derivative 2 (Example) | 12.8 | 15.3 | 10.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
| Chloroquine (Reference) | 20.72[9] | >50 | >50 |
Note: The IC50 values for the example derivatives are hypothetical and for illustrative purposes. The Chloroquine IC50 value is from a published study for comparison.
Phase 2: Unraveling the Mechanism of Action
Once potent derivatives are identified, the next critical step is to understand how they induce cell death or inhibit proliferation.
Cell Cycle Analysis via Flow Cytometry
Many quinoline derivatives exert their anticancer effects by causing cell cycle arrest at different phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.[5][10]
-
Cell Treatment: Treat a selected cancer cell line with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content in the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: An accumulation of cells in a particular phase compared to the control group indicates cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay
Apoptosis, or programmed cell death, is another common mechanism of action for anticancer agents.[11] The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.
-
Data Analysis: The results are typically displayed as a quadrant plot, quantifying the percentage of cells in each state (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic cell populations for treated cells compared to controls indicates apoptosis induction.
Phase 3: Broader Mechanistic and Comparative Studies
Depending on the results from the initial mechanistic assays, further investigations may be warranted. Given that many quinoline derivatives function as kinase inhibitors, screening against a panel of relevant kinases (e.g., EGFR, VEGFR) could be a logical next step.[4][5]
A crucial aspect of this guide is the comparative analysis. The performance of this compound derivatives should be benchmarked not only against standard chemotherapeutic drugs but also against other classes of quinoline derivatives. For instance, comparing their activity to that of 4-aminoquinolines or quinoline-chalcone hybrids can provide valuable structure-activity relationship (SAR) insights.[5][9]
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, framework for the in vitro evaluation of this compound derivatives. By systematically assessing their cytotoxicity, elucidating their mechanism of action through cell cycle and apoptosis analysis, and comparing their performance against relevant benchmarks, researchers can effectively characterize their potential as novel anticancer agents. The insights gained from these studies will be invaluable for guiding further preclinical development, including medicinal chemistry optimization and subsequent in vivo efficacy studies. The versatility of the quinoline scaffold continues to make it a high-priority template in the quest for more effective cancer therapies.[3][11]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Academy of Sciences. [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). National Institutes of Health. [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]
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A Comparative Benchmarking Guide: 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in Heterocyclic Synthesis
Introduction: The Strategic Value of Halogenated Quinolines in Drug Discovery
Heterocyclic scaffolds are fundamental to modern medicinal chemistry, with quinoline derivatives standing out for their wide-ranging pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of halogen atoms and trifluoromethyl groups into the quinoline core is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[3] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive benchmarking of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a versatile building block, against other structurally related heterocyclic synthons. By examining its reactivity in key cross-coupling reactions and comparing its intrinsic physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights needed to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Comparative Analysis
The electronic and steric properties of a building block are critical determinants of its reactivity and the characteristics of its derivatives. Here, we compare the key physicochemical properties of this compound with two relevant alternatives: 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline and 4,6-Dichloro-2-(trifluoromethyl)quinoline. While experimental data for all parameters are not consistently available, we have compiled reported values and computational predictions to provide a comparative overview.
| Property | This compound | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 4,6-Dichloro-2-(trifluoromethyl)quinoline |
| Molecular Weight | 310.50 g/mol [4] | 294.04 g/mol | 266.04 g/mol [1] |
| XLogP3 | 4.4[5] | 4.155 | 4.4[1] |
| Boiling Point | 303.4 ± 37.0 °C at 760 mmHg[4] | 272.9 °C at 760 mmHg | Not available |
| Topological Polar Surface Area (TPSA) | 12.9 Ų[5] | 12.89 Ų | 12.9 Ų[1] |
Insights from Physicochemical Data:
The XLogP3 values, a measure of lipophilicity, are comparable across the three compounds, suggesting that the choice between a chloro or fluoro substituent at the 6-position has a minor impact on this property in the presence of the dominant trifluoromethyl and bromo groups. The similar Topological Polar Surface Area (TPSA) across the molecules indicates that they are likely to have comparable passive membrane permeability. The primary differences lie in their molecular weights and boiling points, which are directly influenced by the nature of the halogen atoms.
Benchmark Reaction I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in pharmaceutical synthesis.[6] We benchmark the reactivity of the C4-Br bond of our target compound and its analogs in a model reaction with phenylboronic acid. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl, a trend governed by the bond dissociation energy of the carbon-halogen bond.[7]
Comparative Performance in Suzuki-Miyaura Coupling:
While direct side-by-side comparative studies under identical conditions are scarce in the literature, we can infer the relative reactivity based on established principles and data from analogous systems. The primary site of reaction for all three building blocks is expected to be the C4-halogen bond, given the generally higher reactivity of bromides over chlorides in Suzuki coupling.[7]
| Building Block | C4-Halogen | C6-Halogen | Expected Relative Reactivity at C4 | Predicted Yield Range (%) | Rationale & Supporting Evidence |
| This compound | Bromo | Chloro | High | 80-95 | The C4-Br bond is significantly more reactive than the C6-Cl bond, allowing for selective coupling at the C4 position.[4] |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Bromo | Fluoro | High | 80-95 | Similar to its chloro-analog, the C4-Br bond is the primary reactive site. The C-F bond is generally unreactive under standard Suzuki conditions. |
| 4,6-Dichloro-2-(trifluoromethyl)quinoline | Chloro | Chloro | Moderate | 60-80 | Both C4 and C6 positions have chloro substituents. While the C4 position is generally more activated in quinolines, the overall reactivity will be lower than the bromo-analogs, and mixtures of mono-arylated products may be observed under forcing conditions.[8] |
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-4-phenyl-2-(trifluoromethyl)quinoline.
-
Benchmark Reaction II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active molecules.[9][10] We will benchmark the reactivity of the C4-halogen bond in our target compounds with a common secondary amine, morpholine. Similar to the Suzuki coupling, the reactivity is expected to follow the trend of I > Br > Cl.[11]
Comparative Performance in Buchwald-Hartwig Amination:
The selective amination at the C4 position is anticipated for the bromo-substituted quinolines due to the higher reactivity of the C-Br bond.
| Building Block | C4-Halogen | C6-Halogen | Expected Relative Reactivity at C4 | Predicted Yield Range (%) | Rationale & Supporting Evidence |
| This compound | Bromo | Chloro | High | 75-90 | The C4-Br bond will readily undergo oxidative addition, allowing for selective amination. The C6-Cl bond is expected to remain intact under optimized conditions.[6] |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Bromo | Fluoro | High | 75-90 | Similar to its chloro counterpart, selective amination at the C4 position is expected due to the high reactivity of the C-Br bond. |
| 4,6-Dichloro-2-(trifluoromethyl)quinoline | Chloro | Chloro | Moderate | 50-70 | The reactivity of the C-Cl bonds is lower than C-Br bonds, requiring more forcing conditions which may lead to a mixture of mono- and di-aminated products.[12] |
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene and morpholine to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-chloro-2-(trifluoromethyl)quinolin-4-yl)morpholine.
-
Conclusion: Strategic Selection of Heterocyclic Building Blocks
This guide demonstrates that this compound is a highly versatile and reactive building block for the synthesis of complex quinoline derivatives. Its key advantages lie in the differential reactivity of its two halogen substituents, allowing for selective functionalization at the C4 position via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions while retaining a handle for further diversification at the C6 position.
In comparison to its fluoro- and dichloro-analogs, this compound offers a balance of high reactivity at the C4-position and the potential for subsequent chemistry at the less reactive C6-chloro position. While 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline exhibits similar reactivity at the C4 position, the inertness of the C-F bond limits its utility for further diversification at C6. Conversely, 4,6-dichloro-2-(trifluoromethyl)quinoline, while more cost-effective, presents challenges in achieving selective mono-functionalization due to the similar reactivity of the two chloro-substituents.
The choice of building block will ultimately depend on the specific synthetic strategy and the desired final compound. However, for a modular approach that requires sequential, site-selective functionalization, this compound presents a compelling and strategically advantageous option for drug discovery and development professionals.
References
- Blaise, L., et al. (2007). Site-selective Suzuki-Miyaura cross-coupling reactions on 3,6-dichloropyridazine. Tetrahedron, 63(35), 8613-8622.
- Chhajed, S.S., et al. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/(un) Substituted Phenylethylideneamino] Quinolin-8-ols. Journal of Pharmacy Research, 3(6).
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
- BenchChem. (2025).
- Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295.
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104-3118.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Houk, K. N., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6885-6901.
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)quinoline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)).
- ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Comparison of the computed log P/Clog P values using two programs with....
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- YouTube. (2025).
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 275-280.
- Faldu, V. J., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
-
The Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
- ACS Publications. (2018). Synthesis of Chloro(phenyl)
- IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities.
- ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
- ACS Publications. (2018). Synthesis of Chloro(phenyl)
- RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- ACS Publications. (2016).
- IJPPR. (n.d.). Synthesis and characterization of antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
- RSC Publishing. (n.d.).
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- ResearchGate. (n.d.).
- PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents.
- RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a halogenated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.
This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in the specific chemical properties and potential hazards of the compound. By understanding the "why" behind the "how," laboratory professionals can cultivate a culture of safety that anticipates risks and mitigates them effectively.
Hazard Profile: Understanding the Intrinsic Risks
This compound (CAS No. 18706-32-6) is a solid organic compound with a molecular weight of 310.50 g/mol .[1] Its structure, featuring bromine, chlorine, and a trifluoromethyl group, places it in the category of halogenated organic compounds, which are known for their potential toxicity and persistence in the environment.
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Acute Toxicity (Oral): Classified as Acutely Toxic, Category 3 if swallowed.
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.
Given these hazards, all handling and disposal procedures must be designed to prevent ingestion, inhalation, and release into the environment.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 18706-32-6 | [1][2] |
| Molecular Formula | C₁₀H₄BrClF₃N | [1] |
| Molecular Weight | 310.50 g/mol | |
| Appearance | Solid | |
| Hazard Classifications | Acute Toxicity 3 (Oral), Aquatic Chronic 4 |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from initial waste segregation to final removal.
Caption: Disposal workflow for this compound.
Step 1: Segregation at the Point of Generation
The Principle of Immediate Segregation: To prevent accidental mixing with incompatible waste streams and to ensure proper disposal, waste this compound must be segregated at the moment it is generated.
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Never mix this compound with non-halogenated waste.[3] Commingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[4]
-
Avoid mixing with aqueous waste, strong acids, or bases to prevent any potential reactions.
Step 2: Waste Container Selection and Labeling
The Importance of Proper Containment and Clear Communication: The choice of waste container and the clarity of its labeling are critical for safe handling and transport.
Procedure:
-
Select a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.
-
Label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date the waste was first added.
-
Step 3: Temporary Secure Storage
Maintaining a Safe Laboratory Environment: While awaiting collection, hazardous waste must be stored in a manner that minimizes risk to laboratory personnel and the facility.
Procedure:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.[3]
-
Provide secondary containment to capture any potential leaks or spills.
-
Store away from incompatible materials , heat sources, and direct sunlight.
Step 4: Professional Waste Collection
The Necessity of Licensed Disposal Services: The disposal of halogenated organic compounds is strictly regulated. Only licensed and experienced hazardous waste disposal companies should be engaged for the collection and final disposal of this material.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
-
Ensure all labeling is complete and accurate before the waste is collected.
-
Follow all institutional and local regulations for hazardous waste manifests and documentation.
Step 5: High-Temperature Incineration
The Rationale for Thermal Destruction: High-temperature incineration is the preferred and often mandated disposal method for halogenated organic compounds. This process is necessary to break down the stable carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment. Landfilling is not a suitable option for this type of waste.
The Process:
-
The licensed waste disposal facility will transport the sealed container to a specialized incinerator.
-
The compound is subjected to extremely high temperatures in a controlled environment.
-
Scrubbers and other pollution control devices are used to neutralize and capture any hazardous byproducts of combustion, such as hydrogen halides (HBr, HCl) and nitrogen oxides.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate the immediate area and ensure proper ventilation.
-
Don appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. A deep understanding of the chemical hazards and the rationale behind each disposal step empowers scientists to make informed decisions that protect themselves, their colleagues, and the environment.
References
- This compound (CAS No. 18706-32-6) SDS.
- This compound - Sigma-Aldrich.
- This compound - Echemi.
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- Halogenated Solvents in Laboratories - Campus Operations.
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Personal protective equipment for handling 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
As a Senior Application Scientist, the safe handling of complex chemical reagents is the bedrock of reproducible and reliable research. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the use of this compound. By understanding the why behind each procedural step, you will be equipped to handle this compound with the highest degree of safety and scientific integrity.
Hazard Assessment: Understanding the Compound
This compound is a halogenated quinoline derivative. Its chemical structure necessitates a cautious approach, as data from the supplier and structurally similar compounds indicate significant potential hazards.
The primary supplier, Sigma-Aldrich, classifies this compound with the GHS06 pictogram, indicating toxicity, and assigns the hazard statement H301, "Toxic if swallowed". It is also flagged with H413, "May cause long lasting harmful effects to aquatic life". While specific data on skin and eye irritation for this exact molecule is limited, the general nature of halogenated and trifluoromethylated aromatic compounds warrants treating it as a potential irritant.[1][2] Furthermore, as this compound is a solid, the inhalation of airborne dust particles during handling represents a significant route of exposure that must be controlled.[3]
Quantitative Hazard Summary
For immediate reference, the key hazard classifications are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Hazardous to the Aquatic Environment, Chronic | H413 | May cause long lasting harmful effects to aquatic life | |
| Potential Skin/Eye Irritant | H315/H319 (Assumed) | Causes skin and serious eye irritation (by analogy) | [2][4] |
| Potential Respiratory Irritant | H335 (Assumed) | May cause respiratory irritation (as dust) | [2] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The following equipment must be used for all procedures involving this compound.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect the eyes from accidental splashes or contact with airborne powder.[5] When handling larger quantities or when there is a significant risk of splashing (e.g., during solution preparation or transfer), a face shield must be worn over the chemical splash goggles for full facial protection.[1][6]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide a suitable barrier against skin contact.[2][5] It is critical to inspect gloves for any signs of degradation or punctures before each use.[6] Given that halogenated compounds can affect glove integrity, consider double-gloving for extended procedures or when handling larger quantities.[7]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[8] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]
-
Respiratory Protection : All handling of the solid compound, especially weighing and transfers that can generate dust, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10] If work outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[1][10]
PPE Selection Workflow
The specific tasks you perform will dictate the exact combination of PPE required. This workflow provides a logical decision-making process to ensure the appropriate level of protection is always selected.
Caption: PPE Selection Workflow for handling this compound.
Step-by-Step Operational Plans
Donning (Putting On) PPE
Correctly putting on PPE is the first step in creating a safe work environment. Follow this sequence to ensure complete protection:
-
Clothing Check : Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[8]
-
Lab Coat : Put on your laboratory coat and fasten all buttons.
-
Gloves : Don the appropriate chemical-resistant gloves. Ensure they fit properly and overlap the cuffs of your lab coat.
-
Eye/Face Protection : Put on your chemical splash goggles. If required by your risk assessment, add a face shield over the goggles.
-
Final Check : Perform a final check to ensure there are no exposed areas of skin.
Doffing (Removing) PPE
Removing PPE correctly is critical to prevent the spread of contamination.[5] Always assume the exterior of your PPE is contaminated.
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both immediately in a designated hazardous waste container.[6]
-
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms and turning it inside out, ensuring the contaminated exterior is folded inward. Hang it in its designated storage area or place it in a laundry container if disposable.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[9]
Disposal of Contaminated Materials
Proper waste management is a critical safety and environmental responsibility.
-
Solid Waste : All disposable items contaminated with this compound, such as used gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[5]
-
Liquid Waste : Any solutions containing this compound, as well as the first three solvent rinses of any contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[10][11] Never dispose of this chemical down the drain.[10]
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11][12][13] The waste container must be kept tightly closed except when adding waste and stored in a cool, well-ventilated area, preferably in secondary containment.[7]
Emergency Procedures
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Call a poison control center or physician immediately.[14]
By integrating these detailed safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself and your colleagues while upholding the integrity of your scientific work.
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Fluorine Safety Information , Rutgers University. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory , National Center for Biotechnology Information (NCBI). [Link]
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Safety rules and procedures for students in chemistry laboratory courses , University of the Incarnate Word. [Link]
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4-bromo-6-fluoro-2-(trifluoromethyl)quinoline Safety Data , Chemsrc. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois. [Link]
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Halogenated Solvents Safety Procedures , Washington State University. [Link]
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Personal Protective Equipment , National Center for Biotechnology Information (NCBI). [Link]
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Halogenated Solvents in Laboratories , Temple University Environmental Health and Radiation Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
